1-Bromo-2-(prop-1-en-2-yl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJLFMOXQLPTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500055 | |
| Record name | 1-Bromo-2-(prop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7073-70-3 | |
| Record name | 1-Bromo-2-(prop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(prop-1-en-2-yl)benzene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-2-(prop-1-en-2-yl)benzene, a substituted aromatic hydrocarbon of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its structure, physicochemical properties, and synthetic methodologies. Due to a lack of specific studies on its biological activity, this guide also explores the potential reactivity and biological implications based on its structural motifs, namely the 2-bromostyrene core. All quantitative data is presented in structured tables, and hypothetical experimental and logical workflows are visualized using diagrams.
Chemical Structure and Identification
This compound, also known as 1-bromo-2-isopropenylbenzene, is an organic compound featuring a benzene ring substituted with a bromine atom and an isopropenyl group at adjacent positions.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 7073-70-3[1][2] |
| Molecular Formula | C₉H₉Br[1][2] |
| IUPAC Name | This compound[1] |
| SMILES | CC(=C)C1=CC=CC=C1Br[1][3] |
| InChI | InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3[1][3] |
Physicochemical Properties
The compound is a liquid at room temperature and possesses properties characteristic of substituted aromatic hydrocarbons. A summary of its known physical and chemical properties is provided below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 197.07 g/mol | PubChem[1] |
| Appearance | Liquid | Hoffman Fine Chemicals[4] |
| Boiling Point | 40-42 °C at 0.6 Torr | Hoffman Fine Chemicals[4] |
| Purity | Min. 95% | CymitQuimica[2] |
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, general synthetic routes for structurally similar compounds suggest two primary approaches.
Grignard Reaction followed by Dehydration
A plausible and commonly employed method for the synthesis of such styrenic compounds involves a Grignard reaction.
Experimental Protocol (Hypothetical):
-
Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-dibromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 2-bromophenylmagnesium bromide.
-
Step 2: Reaction with Acetone: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of acetone in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed to completion.
-
Step 3: Hydrolysis: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Step 4: Dehydration: The resulting tertiary alcohol, 2-(2-bromophenyl)propan-2-ol, is then subjected to dehydration. This can be achieved by heating the alcohol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid, in a solvent like toluene, with azeotropic removal of water.
-
Step 5: Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure this compound.
Caption: Hypothetical synthesis workflow for this compound.
Spectral Data
Table 3: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (4H) in the range of 7.0-7.6 ppm. - Vinylic protons (2H) as singlets around 5.0-5.5 ppm. - Methyl protons (3H) as a singlet around 2.1 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of 120-145 ppm. - Vinylic carbons around 115 ppm (CH₂) and 140 ppm (quaternary). - Methyl carbon around 22 ppm. |
| IR Spectroscopy | - C-H stretching (aromatic and vinylic) around 3000-3100 cm⁻¹. - C=C stretching (aromatic and vinylic) around 1600-1650 cm⁻¹. - C-Br stretching in the fingerprint region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 196 and a characteristic M+2 peak at m/z 198 due to the bromine isotopes (⁷⁹Br and ⁸¹Br). - Fragmentation may involve the loss of a methyl group (M-15) or a bromine atom (M-79/81). |
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways affected by this compound. However, the structural motif of a substituted styrene is present in various biologically active molecules and is also a known toxicophore.
Potential for Bioactivation
Substituted styrenes can undergo metabolic activation by cytochrome P450 enzymes to form reactive epoxide intermediates. This bioactivation pathway is a common mechanism of toxicity for many xenobiotics.
Caption: Postulated metabolic activation pathway leading to potential cytotoxicity.
Reactivity and Potential as a Synthetic Intermediate
The presence of both an aryl bromide and an alkene functionality makes this compound a versatile intermediate for further chemical modifications. The aryl bromide can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The isopropenyl group can undergo reactions such as hydrogenation, halogenation, or epoxidation. This dual reactivity makes it a valuable building block in the synthesis of more complex molecules with potential biological activities.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | H318: Causes serious eye damage[1] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |
Conclusion
This compound is a readily identifiable chemical compound with defined physicochemical properties. While detailed experimental protocols for its synthesis and comprehensive spectral and biological data are not extensively documented in the public domain, its structure suggests potential as a versatile synthetic intermediate. Further research is warranted to fully characterize this compound, including the development and validation of synthetic routes, detailed spectral analysis, and a thorough investigation of its biological activities and potential toxicological profile. This would be crucial for its potential application in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(prop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-bromo-2-(prop-1-en-2-yl)benzene, a valuable substituted styrene derivative for various applications in organic synthesis, including the development of novel pharmaceutical compounds. This document details two robust synthetic pathways: the dehydration of 2-(2-bromophenyl)propan-2-ol and the Wittig olefination of 2'-bromoacetophenone.
Core Synthetic Pathways
Two principal and effective methods for the synthesis of this compound are outlined below. Each method offers distinct advantages and involves a multi-step sequence starting from commercially available reagents.
Route 1: Grignard Reaction and Subsequent Dehydration
This pathway involves the synthesis of a tertiary alcohol, 2-(2-bromophenyl)propan-2-ol, via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the desired alkene.
Caption: Synthetic pathway via Grignard reaction followed by dehydration.
Route 2: Wittig Reaction
This alternative route utilizes the Wittig reaction to directly convert the carbonyl group of 2'-bromoacetophenone into the isopropenyl moiety.
Caption: Synthetic pathway via the Wittig reaction.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthetic steps described in this guide.
Table 1: Synthesis of 2-(2-bromophenyl)propan-2-ol
| Starting Material | Reagent | Solvent | Yield | Purity | Reference |
| Ethyl 2-bromobenzoate | Methylmagnesium iodide | Diethyl ether | 82% | 95% (GLC) | [1] |
| Methyl 2-bromobenzoate | Methylmagnesium bromide | THF | 98.2% | Not specified | [1] |
Table 2: Characterization of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉Br | [2] |
| Molecular Weight | 197.07 g/mol | [2] |
| CAS Number | 7073-70-3 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration
This protocol is divided into two main stages: the synthesis of the intermediate alcohol and its subsequent dehydration.
Stage 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol
Caption: Experimental workflow for the synthesis of 2-(2-bromophenyl)propan-2-ol.
Materials:
-
Methyl 2-bromobenzoate (1.05 mol)
-
3M Methylmagnesium bromide in THF (3.15 mol)
-
Tetrahydrofuran (THF), anhydrous (1.6 L)
-
0.5 M Hydrochloric acid (HCl) (4.5 L)
-
Methyl tert-butyl ether (MTBE)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-bromobenzoate (1.05 mol) in anhydrous THF (1.6 L) in a suitable round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add the 3M solution of methylmagnesium bromide in THF (3.15 mol) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0°C in an ice-water bath and slowly quench the reaction by the dropwise addition of 0.5 M HCl (4.5 L).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with MTBE.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)propan-2-ol.[1]
Stage 2: Dehydration of 2-(2-Bromophenyl)propan-2-ol
Materials:
-
2-(2-Bromophenyl)propan-2-ol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and a condenser, add 2-(2-bromophenyl)propan-2-ol, toluene, and a catalytic amount of p-toluenesulfonic acid.[3]
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Protocol 2: Synthesis of this compound via Wittig Reaction
This protocol details the formation of the Wittig reagent followed by its reaction with 2'-bromoacetophenone.
Stage 1: Preparation of Methylenetriphenylphosphorane (Wittig Reagent)
Caption: Experimental workflow for the formation of the Wittig reagent.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or similar apparatus for air-sensitive reactions
Procedure:
-
Under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF in a Schlenk flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C.
-
Slowly add a solution of n-butyllithium in hexanes dropwise. A color change (typically to orange or yellow) indicates the formation of the ylide.
-
Allow the mixture to stir at 0°C for a period and then warm to room temperature to ensure complete ylide formation. The resulting ylide solution is used directly in the next step.[4]
Stage 2: Wittig Reaction with 2'-Bromoacetophenone
Materials:
-
Solution of methylenetriphenylphosphorane in THF (from Stage 1)
-
2'-Bromoacetophenone
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To the freshly prepared ylide solution at 0°C, add a solution of 2'-bromoacetophenone in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound. The by-product, triphenylphosphine oxide, can also be separated during chromatography.[5]
Concluding Remarks for the Professional Audience
The synthesis of this compound is readily achievable through established organic chemistry methodologies. The choice between the dehydration and Wittig routes will depend on the availability of starting materials, desired scale, and purification capabilities. The Grignard/dehydration sequence is a high-yielding pathway, while the Wittig reaction offers a direct conversion of a ketone to the desired alkene. Both methods provide access to this versatile building block, which holds potential for the synthesis of more complex molecular architectures relevant to drug discovery and development. Careful execution of the described protocols, with appropriate monitoring and purification, is essential for obtaining the target compound in high purity.
References
An In-depth Technical Guide to 1-Bromo-2-isopropenylbenzene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Bromo-2-isopropenylbenzene, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Core Chemical Properties
1-Bromo-2-isopropenylbenzene, with the chemical formula C₉H₉Br, is an aromatic compound featuring a bromo and an isopropenyl substituent on a benzene ring. While specific experimental data for 1-Bromo-2-isopropenylbenzene is not widely available, the properties of the closely related saturated analogue, 1-Bromo-2-isopropylbenzene, are well-documented and provide a useful reference.
| Property | Value | Notes |
| Chemical Formula | C₉H₉Br | |
| Molecular Weight | 197.07 g/mol | |
| CAS Number | 7073-70-3 | |
| Monoisotopic Mass | 195.98875 Da | [1] |
| SMILES | CC(=C)c1ccccc1Br | [1] |
| InChI | InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 | [1] |
| Density | ~1.300 g/mL | Data for 1-Bromo-2-isopropylbenzene[2][3] |
| Boiling Point | ~90 °C | Data for 1-Bromo-2-isopropylbenzene[2] |
| Melting Point | ~-59 °C | Data for 1-Bromo-2-isopropylbenzene[3] |
| Solubility | Insoluble in water | Data for 1-Bromo-2-isopropylbenzene[2] |
Experimental Protocols
The synthesis of 1-Bromo-2-isopropenylbenzene can be effectively achieved via the Wittig reaction, a reliable method for forming carbon-carbon double bonds from carbonyl compounds.
Synthesis of 1-Bromo-2-isopropenylbenzene via Wittig Reaction
This protocol outlines the synthesis starting from 2'-bromoacetophenone.
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
2'-Bromoacetophenone
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium, dropwise to the suspension while stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the formation of the ylide is indicated by a color change (typically to a yellow or orange hue).
-
Wittig Reaction: In a separate flask, dissolve 2'-bromoacetophenone in anhydrous THF. Cool this solution to 0 °C.
-
Slowly add the prepared ylide solution to the 2'-bromoacetophenone solution via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 1-Bromo-2-isopropenylbenzene.
Key Reactions and Signaling Pathways
1-Bromo-2-isopropenylbenzene serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions.
Suzuki-Miyaura Coupling Reaction
The bromine atom on the aromatic ring makes 1-Bromo-2-isopropenylbenzene an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.[4][5]
In a typical Suzuki-Miyaura reaction, 1-Bromo-2-isopropenylbenzene is coupled with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a more complex molecule.
Experimental Protocol for a Generic Suzuki-Miyaura Coupling:
Materials:
-
1-Bromo-2-isopropenylbenzene
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
Procedure:
-
To a reaction vessel, add 1-Bromo-2-isopropenylbenzene, the boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
While specific signaling pathways involving 1-Bromo-2-isopropenylbenzene are not extensively documented, related propenylbenzene derivatives have been investigated for a range of biological activities, including antimicrobial and antioxidant properties.[6] This suggests potential avenues for future research into the biological relevance of this class of compounds.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. 1-bromo-2-isopropylbenzene [stenutz.eu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-Bromo-2-(prop-1-en-2-yl)benzene (CAS 7073-70-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical compound with CAS number 7073-70-3, identified as 1-Bromo-2-(prop-1-en-2-yl)benzene. The document details its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its role as a versatile intermediate in organic synthesis.
Chemical Information and Physical Properties
This compound is an organic compound featuring a benzene ring substituted with a bromine atom and an isopropenyl group at the ortho position. This structure makes it a valuable building block in synthetic chemistry.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 7073-70-3 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-Bromo-2-isopropenyl-benzene, 2-(2-bromophenyl)propene | [1] |
| Molecular Formula | C₉H₉Br | [1] |
| Molecular Weight | 197.07 g/mol | [1] |
| Appearance | Liquid | American Elements |
| Boiling Point | 40-42 °C at 0.6 Torr | Hoffman Fine Chemicals |
| Storage Temperature | 4 °C | American Elements |
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a common laboratory-scale approach involves the dehydration of 2-(2-bromophenyl)propan-2-ol. Another potential route is a Grignard reaction followed by dehydration.
Experimental Protocol: Dehydration of 2-(2-bromophenyl)propan-2-ol
This protocol is a generalized procedure based on common dehydration reactions of tertiary alcohols.
Objective: To synthesize this compound from 2-(2-bromophenyl)propan-2-ol.
Materials:
-
2-(2-bromophenyl)propan-2-ol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(2-bromophenyl)propan-2-ol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Reactivity and Applications in Organic Synthesis
The bifunctional nature of this compound, possessing both an aryl bromide and an alkene moiety, makes it a valuable substrate for various cross-coupling reactions. It is particularly well-suited for palladium-catalyzed reactions such as the Suzuki and Heck couplings, which are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Suzuki Coupling
The Suzuki reaction is a versatile method for forming a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The aryl bromide part of this compound can readily participate in this reaction.
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water mixture (e.g., 4:1)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add the palladium(II) acetate catalyst (e.g., 2 mol%) and triphenylphosphine ligand (e.g., 4 mol%).
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
Diagram 1: Catalytic Cycle of the Suzuki Coupling Reaction
Caption: General catalytic cycle for the Suzuki cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The aryl bromide functionality of this compound can react with various alkenes in a Heck coupling.
Objective: To couple this compound with an alkene (e.g., styrene).
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, dissolve this compound and the alkene (1.5 equivalents) in anhydrous acetonitrile.
-
Add palladium(II) acetate (e.g., 1 mol%) and tri(o-tolyl)phosphine (e.g., 2 mol%).
-
Add triethylamine (2.0 equivalents) as the base.
-
Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 80-120 °C).
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to yield the substituted alkene.
Diagram 2: Catalytic Cycle of the Heck Reaction
Caption: General catalytic cycle for the Heck cross-coupling reaction.
Biological Activity
As of the latest literature search, there is no specific information available regarding the biological activity or toxicological properties of this compound. Its primary role appears to be that of a synthetic intermediate. However, the broader class of substituted styrenes and other benzene derivatives are known to exhibit a wide range of biological activities. Any new compound synthesized from this compound would require thorough biological evaluation.
Safety Information
This compound is associated with several hazard classifications.[1]
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Precautionary Statements: Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling advice. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.
References
Technical Guide: Physical Properties of 2-(2-Bromophenyl)propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)propene, a substituted aromatic alkene, is a compound of interest in organic synthesis and drug discovery due to its potential as a versatile intermediate. A thorough understanding of its physical properties is fundamental for its application in reaction design, process scale-up, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core physical properties of 2-(2-bromophenyl)propene, including its molecular weight, and estimated boiling point, density, and refractive index.
Due to the limited availability of direct experimental data for 2-(2-bromophenyl)propene in peer-reviewed literature, this guide also presents data for the closely related compounds: the parent molecule 2-phenylpropene (also known as α-methylstyrene) and the isomeric precursor 2-(4-bromophenyl)propan-2-ol. This comparative approach allows for informed estimations of the physical characteristics of the target compound. Furthermore, detailed, generalized experimental protocols for the determination of these key physical properties are provided to facilitate laboratory characterization.
Core Physical Properties
The physical properties of 2-(2-bromophenyl)propene are influenced by the presence of the phenyl ring, the propene group, and the bromine substituent. The bromine atom, in particular, is expected to increase the molecular weight, boiling point, density, and refractive index compared to the unsubstituted 2-phenylpropene.
Data Summary
The following table summarizes the calculated molecular weight for 2-(2-bromophenyl)propene and the experimentally determined physical properties for the related compounds, 2-phenylpropene and 2-(4-bromophenyl)propan-2-ol.
| Property | 2-(2-Bromophenyl)propene (Calculated/Estimated) | 2-Phenylpropene (α-Methylstyrene)[1][2][3][4][5][6][7][8] | 2-(4-Bromophenyl)propan-2-ol[9] |
| Molecular Formula | C₉H₉Br | C₉H₁₀ | C₉H₁₁BrO |
| Molecular Weight ( g/mol ) | 197.07 | 118.18 | 215.09 |
| Boiling Point (°C) | Estimated: >169 | 165-169 | 75-85 / 0.1 mmHg |
| Density (g/mL) | Estimated: >0.91 | ~0.91 | 1.356 |
| Refractive Index | Estimated: >1.5386 | ~1.5386 | 1.5520 |
| Solubility | Insoluble in water; Soluble in organic solvents. | Insoluble in water.[5] | Slightly soluble in water (1.4 g/L at 25°C).[9] |
Experimental Protocols
Accurate determination of the physical properties of a compound like 2-(2-bromophenyl)propene is crucial for its characterization. The following are detailed, generalized protocols for measuring key physical properties of liquid organic compounds.
Boiling Point Determination (Capillary Method)[10][11][12][13][14]
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small quantity of liquid is the capillary method.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
A small amount (approximately 0.5-1 mL) of the liquid sample, 2-(2-bromophenyl)propene, is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
The assembly is clamped and immersed in a Thiele tube or oil bath, making sure the liquid in the bath is above the level of the sample in the test tube.
-
The heating bath is heated slowly and steadily.
-
As the temperature approaches the boiling point, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
The heating is carefully adjusted to maintain a slow, steady stream of bubbles.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Measurement (Pycnometer Method)[15][16][17][18]
The density of a substance is its mass per unit volume. For liquids, a pycnometer (a small, calibrated glass flask) provides a precise method for density determination.
Apparatus:
-
Pycnometer (specific gravity bottle) with a stopper
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
-
The stopper is inserted, and any excess water is carefully wiped from the outside of the pycnometer.
-
The pycnometer filled with water is weighed (m₂).
-
The pycnometer is emptied, thoroughly dried, and then filled with the liquid sample, 2-(2-bromophenyl)propene.
-
The same procedure of thermal equilibration and weighing is followed to determine the mass of the pycnometer filled with the sample (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Refractive Index Measurement (Abbe Refractometer)[19][20][21][22][23]
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is useful for identifying and assessing the purity of compounds.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Soft lens tissue
-
Standard calibration liquid (e.g., distilled water)
Procedure:
-
The refractometer is turned on, and the constant temperature water bath is set to the desired temperature (e.g., 20°C).
-
The prism of the refractometer is cleaned with a soft lens tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of the liquid sample, 2-(2-bromophenyl)propene, are placed on the lower prism using a clean dropper.
-
The prism is closed and locked.
-
The light source is adjusted to illuminate the field of view.
-
The handwheel is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
If a color fringe is observed, the dispersion compensator is adjusted to produce a sharp, achromatic borderline.
-
The refractive index is read directly from the instrument's scale.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a newly synthesized or uncharacterized chemical compound such as 2-(2-bromophenyl)propene.
Caption: A logical workflow for the synthesis, purification, and physical characterization of a chemical compound.
References
- 1. Alpha Methyl Styrene Price [qidi-chem.com]
- 2. α-Methylstyrene - Wikipedia [en.wikipedia.org]
- 3. advansix.com [advansix.com]
- 4. Isopropenylbenzene "alpha-methylstyrene" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 5. 2-Phenyl-1-propene CAS#: 98-83-9 [m.chemicalbook.com]
- 6. Alpha-Methylstyrene | C9H10 | CID 7407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-phenylpropene [stenutz.eu]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 2-(4-BROMOPHENYL)PROPAN-2-OL CAS#: 2077-19-2 [m.chemicalbook.com]
The Enduring Versatility of Aryl Bromides in Modern Cross-Coupling Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aryl bromides represent a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science industries. Their optimal balance of reactivity and stability has established them as preferred substrates in a multitude of cross-coupling reactions. This technical guide provides an in-depth review of the utility of aryl bromides in key cross-coupling methodologies, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron reagent and an organohalide, is one of the most versatile and widely used methods for constructing carbon-carbon bonds.[1][2] Aryl bromides are particularly effective coupling partners in this reaction, offering a good balance of reactivity and stability.[3] The development of sterically demanding, electron-rich phosphine ligands has been instrumental in advancing the efficiency of Suzuki-Miyaura couplings involving aryl bromides, enabling reactions to proceed under mild conditions, often at room temperature, and with low catalyst loadings.[3][4]
Mechanistic Pathway
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. The initial step involves the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid derivative, typically activated by a base, to generate a diaryl-Pd(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene | 100 | 98 | [3] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | PdCl2(CH3CN)2 (0.2) | NHC-porphyrin (0.1) | KOH | Ethanol | RT | 96 | [5] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)2 (0.05) | None | Na2CO3 | H2O/Toluene | 130 | 94 | [2] |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene | 100 | 95 | [3] |
| 5 | 3-Bromobenzonitrile | Phenylboronic acid | PdCl2(CH3CN)2 (0.2) | NHC-porphyrin (0.1) | KOH | Ethanol | RT | 97 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone
A mixture of 4-bromoacetophenone (0.5 mmol), phenylboronic acid (0.6 mmol), and potassium hydroxide (1.0 mmol) is placed in a reaction vessel.[5] To this, PdCl2(CH3CN)2 (0.001 mmol, 0.2 mol%) and the N-heterocyclic carbene (NHC)-porphyrin ligand (0.0005 mmol, 0.1 mol%) are added.[5] The vessel is purged with nitrogen, and 3 mL of ethanol is added. The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
The Heck Reaction: Olefin Arylation
The Heck reaction is a palladium-catalyzed C-C coupling of an aryl halide with an alkene to form a substituted alkene.[6][7] This reaction is a powerful tool for the synthesis of styrenes, cinnamates, and other vinylated aromatics. While aryl iodides are the most reactive substrates, aryl bromides are widely used due to their lower cost and greater availability.[8] The development of catalyst systems based on N-heterocyclic carbene (NHC) ligands and palladacycles has significantly improved the efficiency of the Heck reaction with aryl bromides, allowing for lower catalyst loadings and milder reaction conditions.[6][8]
Mechanistic Pathway
The Heck reaction catalytic cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting aryl-Pd(II) complex then undergoes migratory insertion with the alkene, forming a new carbon-carbon bond. A subsequent β-hydride elimination generates the final substituted alkene product and a hydrido-Pd(II) complex. The final step is the base-promoted reductive elimination of H-X, which regenerates the active Pd(0) catalyst.
Quantitative Data for Heck Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)2 (1) | 1,3-Dicyclohexyl-3,4,5,6-tetrahydropyrimidinium chloride (2) | K2CO3 | DMF/H2O | 80 | 95 | [6] |
| 2 | 4-Bromobenzonitrile | Methyl acrylate | Pd(OAc)2 (1) | None | Et3N | PEG-400 | 100 | 92 | [2] |
| 3 | 1-Bromo-4-methoxybenzene | Styrene | Pd(OAc)2 (1) | 1,3-Di-tert-butyl-3,4,5,6-tetrahydropyrimidinium chloride (2) | K2CO3 | DMF/H2O | 80 | 90 | [6] |
| 4 | 2-Bromonaphthalene | Ethyl acrylate | Pd(OAc)2 (1) | None | Et3N | PEG-400 | 100 | 88 | [2] |
| 5 | 4-Bromotoluene | Benzyl alcohol | Pd(dba)2 (2) | P(t-Bu)3·HBF4 (0.06) | Et3N | DMF | 100 | 82 | [9] |
Experimental Protocol: Heck Coupling of 4-Bromoacetophenone with Styrene
In a reaction flask, 4-bromoacetophenone (1.0 mmol), styrene (1.2 mmol), and potassium carbonate (2.0 mmol) are combined.[6] Palladium(II) acetate (0.01 mmol, 1 mol%) and 1,3-dicyclohexyl-3,4,5,6-tetrahydropyrimidinium chloride (0.02 mmol, 2 mol%) are then added.[6] A 1:1 mixture of DMF and water (4 mL) is added as the solvent. The reaction mixture is heated to 80 °C and stirred for 4 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
The Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[10][11] Aryl bromides are common substrates, though they are generally less reactive than the corresponding iodides and often require higher temperatures for efficient coupling.[10] The development of copper-free Sonogashira protocols and the use of bulky, electron-rich phosphine or N-heterocyclic carbene ligands have expanded the scope and applicability of this reaction with aryl bromides.[12]
Mechanistic Pathway
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form the key copper(I) acetylide intermediate. After transmetalation, the resulting diaryl-Pd(II) complex undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.
Quantitative Data for Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylacetylene | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | Toluene | 70 | 95 | [11] |
| 2 | 1-Bromo-4-fluorobenzene | Phenylacetylene | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | Toluene | 70 | 92 | [11] |
| 3 | 4-Bromoanisole | 1-Hexyne | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | Toluene | 70 | 88 | [11] |
| 4 | 2-Bromopyridine | Phenylacetylene | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | Toluene | 70 | 90 | [11] |
| 5 | 3-Bromobenzaldehyde | Trimethylsilylacetylene | Pd(OAc)2/t-Bu-Pip-phos (5) | CuI (0) | CsOH | H2O/Toluene | 80 | 85 | [13] |
Experimental Protocol: Sonogashira Coupling of 4-Bromotoluene
To a solution of 4-bromotoluene (1.0 mmol) and phenylacetylene (1.2 mmol) in toluene (5 mL) is added triethylamine (2.0 mmol). The mixture is degassed with nitrogen for 15 minutes. PdCl2(PPh3)2 (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%) are then added, and the reaction mixture is heated to 70 °C for 6 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to give the desired product.
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[14][15][16] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines. Aryl bromides are excellent substrates for this transformation, and the development of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, has been critical to its success.[14] These ligands facilitate the reductive elimination step, which is often rate-limiting, and allow for the coupling of a wide range of aryl bromides with various amines, including primary and secondary amines, anilines, and heterocycles.[14][17]
Mechanistic Pathway
The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination from this complex to afford the arylamine product and regenerate the Pd(0) catalyst.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)2 (1) | P(t-Bu)3 (1.5) | NaOt-Bu | Toluene | 80 | 99 | [18] |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | Pd2(dba)3 (1) | XPhos (2.5) | NaOt-Bu | Toluene | 100 | 98 | [14] |
| 3 | 2-Bromopyridine | N-Methylaniline | Pd(OAc)2 (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 95 | [14] |
| 4 | 4-Bromoanisole | Carbazole | [Pd(allyl)Cl]2 (0.5) | t-BuXPhos (2) | t-BuONa | Toluene | 100 | 92 | [17] |
| 5 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]2 (0.5) | XPhos (2) | t-BuONa | Toluene | 100 | 96 | [17] |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene
An oven-dried resealable Schlenk tube is charged with Pd(OAc)2 (0.01 mmol, 1 mol%), P(t-Bu)3 (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), 4-bromotoluene (1.0 mmol), and morpholine (1.2 mmol) are added via syringe. The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography.
The Negishi Coupling: Versatility with Organozinc Reagents
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organohalide.[19][20] A key advantage of this reaction is the high functional group tolerance of organozinc reagents. Aryl bromides are effective electrophiles in the Negishi coupling, and the development of specialized biarylphosphine ligands has enabled the efficient coupling of even sterically demanding and electron-deficient aryl bromides with a variety of organozinc partners, including secondary alkylzinc halides.[21]
Mechanistic Pathway
Similar to other cross-coupling reactions, the Negishi coupling catalytic cycle involves oxidative addition of the aryl bromide to the metal center (Pd(0) or Ni(0)), followed by transmetalation with the organozinc reagent, and concludes with reductive elimination to form the cross-coupled product and regenerate the active catalyst.
Quantitative Data for Negishi Coupling of Aryl Bromides
| Entry | Aryl Bromide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromo-tert-butylbenzene | Isopropylzinc bromide | Pd(OAc)2 (1) | CPhos (2) | NMP/Toluene | RT | 95 | [21] |
| 2 | 2-Bromotoluene | Isopropylzinc bromide | Pd(OAc)2 (1) | CPhos (2) | NMP/Toluene | RT | 92 | [21] |
| 3 | 4-Bromobenzonitrile | Cyclohexylzinc bromide | Pd(OAc)2 (1) | CPhos (2) | NMP/Toluene | RT | 94 | [21] |
| 4 | 3-Bromoanisole | Isopropylzinc bromide | Pd(OAc)2 (1) | CPhos (2) | NMP | RT | 93 | [21] |
| 5 | 4-Bromobenzotrifluoride | (Difluoromethyl)zinc reagent | Pd2(dba)3 (2.5) | DPPF (5) | DMA | 80 | 91 | [22] |
Experimental Protocol: Negishi Coupling of 4-Bromo-tert-butylbenzene
A flame-dried Schlenk flask is charged with Pd(OAc)2 (0.01 mmol, 1 mol%) and CPhos (0.02 mmol, 2 mol%). The flask is evacuated and backfilled with argon. 4-Bromo-tert-butylbenzene (1.0 mmol) and a 1:1 mixture of NMP and toluene (2 mL) are added. A solution of isopropylzinc bromide (1.5 mmol in THF) is then added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The product is purified by flash chromatography.
Emerging Frontiers: Photoredox Catalysis
Dual catalysis, combining photoredox catalysis with transition metal catalysis, has emerged as a powerful strategy for forging new bonds under mild conditions.[23][24] In this paradigm, a photocatalyst, upon excitation with visible light, can generate radical intermediates that participate in the catalytic cycle of a transition metal, such as nickel.[25] This approach has enabled the cross-coupling of aryl bromides with a variety of partners, including gaseous alkanes and alkyl boronates, that are challenging substrates for traditional cross-coupling methods.[23][26]
Logical Workflow for Metallaphotoredox Catalysis
The general workflow involves the synergistic interaction of two catalytic cycles. The photoredox cycle, initiated by visible light, generates a radical species from one of the coupling partners. This radical is then intercepted by an organometallic intermediate in the transition metal cycle, leading to the formation of the final product.
Quantitative Data for Photoredox-Catalyzed Coupling of Aryl Bromides
| Entry | Aryl Bromide | Coupling Partner | Photocatalyst (mol%) | Ni Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Methane | Na2W10O32 (1) | NiCl2·glyme (5) | dtbbpy (6) | Acetone | RT | 85 | [23] |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Ethane | Na2W10O32 (1) | NiCl2·glyme (5) | dtbbpy (6) | Acetone | RT | 91 | [23] |
| 3 | 4'-Bromoacetophenone | sec-Butyl B(pin) | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1) | NiCl2·glyme (5) | Quinoline | DMF | RT | 85 | [26] |
| 4 | Methyl 4-bromobenzoate | Cyclohexyl B(pin) | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1) | NiCl2·glyme (5) | Quinoline | DMF | RT | 78 | [26] |
| 5 | 3-Bromopyridine | N-Boc-piperidine-4-yl B(pin) | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1) | NiCl2·glyme (5) | Quinoline | DMF | RT | 72 | [26] |
Experimental Protocol: Ni/Photoredox Coupling of an Aryl Bromide with an Alkyl Boronate
In a nitrogen-filled glovebox, an oven-dried vial is charged with the aryl bromide (0.2 mmol), alkyl pinacolboronate (0.3 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.002 mmol, 1 mol%), NiCl2·glyme (0.01 mmol, 5 mol%), and quinoline (0.4 mmol).[26] Anhydrous DMF (2 mL) is added, and the vial is sealed. The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for 24 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by flash chromatography.
Conclusion
Aryl bromides continue to be indispensable precursors in modern organic synthesis, demonstrating broad applicability across a range of powerful cross-coupling reactions. The ongoing development of novel ligands and catalytic systems, including the advent of photoredox catalysis, has further expanded the utility of aryl bromides, enabling the construction of increasingly complex molecular architectures under ever milder conditions. The data, protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists engaged in the art and science of molecule-making, facilitating the strategic application of aryl bromide cross-coupling in their research endeavors.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Negishi coupling - Wikipedia [en.wikipedia.org]
- 20. Negishi Coupling [organic-chemistry.org]
- 21. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cross‐Coupling of Gaseous Alkanes with (Hetero)Aryl Bromides via Dual Nickel/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 25. Metallaphotoredox Difluoromethylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-(prop-1-en-2-yl)benzene, a substituted aromatic hydrocarbon with potential applications in organic synthesis and materials science. The document details its synthesis, with a focus on established and modern methodologies, including Grignard reactions followed by dehydration, as well as Wittig reactions and Suzuki-Miyaura coupling. While the specific historical discovery of this compound is not prominently documented in readily available literature, this guide explores the timeline of the development of the key reactions used for its synthesis. Potential applications are discussed based on its chemical structure as a versatile intermediate.
Introduction
This compound, also known as 2-bromoisopropenylbenzene, is an organic compound with the chemical formula C₉H₉Br. Its structure, featuring a brominated phenyl ring and an isopropenyl group, makes it a valuable synthon in organic chemistry. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the double bond of the isopropenyl group is amenable to addition and polymerization reactions. This guide aims to provide a detailed technical overview of this compound for researchers and professionals in the chemical and pharmaceutical sciences.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common and historically relevant methods involve the creation of a tertiary alcohol precursor followed by dehydration. More contemporary methods, such as the Wittig reaction and Suzuki coupling, offer alternative and often more direct pathways.
Grignard Reaction Followed by Dehydration
A prevalent method for the synthesis of this compound involves a two-step process: the formation of 2-(2-bromophenyl)propan-2-ol via a Grignard reaction, followed by its dehydration.
Step 1: Synthesis of 2-(2-Bromophenyl)propan-2-ol
The precursor alcohol can be synthesized by reacting a Grignard reagent, such as methylmagnesium bromide, with an appropriate carbonyl compound like 2-bromoacetophenone or by reacting methylmagnesium iodide with ethyl 2-bromobenzoate.[1]
Experimental Protocol: Synthesis of 2-(2-Bromophenyl)propan-2-ol [1]
-
Materials:
-
Ethyl 2-bromobenzoate
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether
-
38% Ammonium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Prepare methylmagnesium iodide Grignard reagent from magnesium (9.1 g, 0.37 mol) and freshly distilled methyl iodide (53.3 g, 0.37 mol) in 85 mL of anhydrous ether.
-
To a solution of ethyl 2-bromobenzoate (26.50 g, 0.14 mol) dissolved in 35 mL of anhydrous diethyl ether at -5°C, slowly add the prepared Grignard reagent.
-
After the reaction is complete, quench the reaction by adding 38% ammonium chloride solution (58 mL).
-
Separate the ether layer by decantation and extract the remaining precipitate with ether (3 x 35 mL).
-
Combine all ether extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the product, 2-(2-bromophenyl)-2-propanol.
-
-
Quantitative Data:
-
Yield: 19.40 g (82%)
-
Purity (GLC assay): 95%
-
Boiling Point: 99-100 °C (5 mmHg)
-
Step 2: Dehydration of 2-(2-Bromophenyl)propan-2-ol
The tertiary alcohol, 2-(2-bromophenyl)propan-2-ol, can be dehydrated to yield this compound. This is typically achieved by heating with a strong acid catalyst, such as sulfuric acid or phosphoric acid.[2]
Experimental Protocol: Dehydration of 2-(2-Bromophenyl)propan-2-ol (General Procedure) [2]
-
Materials:
-
2-(2-Bromophenyl)propan-2-ol
-
Concentrated sulfuric acid (or concentrated phosphoric(V) acid)
-
-
Procedure:
-
Heat 2-(2-bromophenyl)propan-2-ol with an excess of concentrated sulfuric acid at approximately 170°C.
-
The product, this compound, is formed along with water.
-
The product can be isolated by distillation.
-
Table 1: Summary of Quantitative Data for Grignard-Based Synthesis
| Step | Reactants | Product | Yield | Purity | Boiling Point |
| 1. Grignard Reaction | Ethyl 2-bromobenzoate, Methylmagnesium iodide | 2-(2-Bromophenyl)propan-2-ol | 82% | 95% | 99-100 °C (5 mmHg) |
| 2. Dehydration (General) | 2-(2-Bromophenyl)propan-2-ol, Concentrated H₂SO₄ | This compound | N/A | N/A | N/A |
Note: Specific yield and purity for the dehydration step are not detailed in the general procedure but are expected to be high for this type of reaction.
Logical Workflow for Grignard-Based Synthesis
Caption: Workflow for the synthesis of this compound.
Wittig Reaction
The Wittig reaction provides a direct method for the synthesis of alkenes from carbonyl compounds.[3] In this case, this compound could be synthesized by reacting 2-bromoacetophenone with a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂).[4]
Experimental Protocol: Wittig Reaction (General Procedure) [5][6]
-
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium)
-
2-Bromoacetophenone
-
Anhydrous solvent (e.g., THF)
-
-
Procedure:
-
Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent to form methylenetriphenylphosphorane.
-
Add 2-bromoacetophenone to the ylide solution.
-
The reaction mixture is stirred, typically at room temperature, until completion.
-
The product is isolated from the byproduct, triphenylphosphine oxide, through extraction and chromatography.
-
Table 2: Reagents for Wittig Reaction Synthesis
| Reactant 1 (Ylide Precursor) | Base | Reactant 2 (Carbonyl) | Product |
| Methyltriphenylphosphonium bromide | n-Butyllithium | 2-Bromoacetophenone | This compound |
Signaling Pathway Diagram for the Wittig Reaction
Caption: The Wittig reaction pathway for the synthesis of the target compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[7] this compound could potentially be synthesized by coupling 2-bromophenylboronic acid with an isopropenyl halide or triflate, or by coupling 1-bromo-2-halobenzene with an isopropenylboronic acid derivative.[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure) [7]
-
Materials:
-
Aryl halide (e.g., 1-bromo-2-iodobenzene)
-
Organoboron compound (e.g., isopropenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, THF, Dioxane)
-
-
Procedure:
-
A mixture of the aryl halide, the organoboron compound, the palladium catalyst, and the base is prepared in the chosen solvent.
-
The reaction mixture is heated, typically under an inert atmosphere, until the reaction is complete (monitored by TLC or GC).
-
The crude product is worked up by extraction and purified by column chromatography.
-
Table 3: Reagents for Suzuki-Miyaura Coupling
| Aryl Halide | Organoboron Compound | Catalyst | Base |
| 1-Bromo-2-iodobenzene | Isopropenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ |
| 2-Bromophenylboronic acid | Isopropenyl bromide | Pd(PPh₃)₄ | K₂CO₃ |
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
History of Discovery
The precise first synthesis and reporting of this compound is not clearly documented in readily accessible historical chemical literature. Its existence and synthetic accessibility are primarily understood through the development of the fundamental organic reactions that enable its creation. The Grignard reaction, discovered by Victor Grignard in 1900, provided the initial framework for synthesizing the tertiary alcohol precursor. The subsequent acid-catalyzed dehydration of alcohols has been a well-established reaction for over a century.
The Wittig reaction, developed by Georg Wittig in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979, offered a more direct route to alkenes from carbonyls.[3] The Suzuki-Miyaura coupling, a more recent development from the late 1970s and early 1980s, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7] It is likely that this compound was first synthesized as a research chemical or an intermediate in a larger synthetic scheme, utilizing one of these established methods.
Potential Applications
While specific, large-scale industrial or pharmaceutical applications of this compound are not widely reported, its structure suggests its utility as a versatile chemical intermediate.
Intermediate in Organic Synthesis
The dual functionality of an aryl bromide and an alkene makes this compound a valuable building block. The bromo group can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form more complex molecular architectures. The isopropenyl group can undergo reactions such as hydrogenation, halogenation, epoxidation, and polymerization.
Potential in Drug Discovery and Materials Science
Aryl halides and styrenic compounds are common motifs in pharmacologically active molecules and functional organic materials. While no specific drug has been identified that directly uses this compound, patents related to boron-containing small molecules for antibacterial applications suggest the potential for similar brominated aromatics to serve as intermediates in the synthesis of novel therapeutic agents.[1][10] Its ability to undergo polymerization also suggests potential applications in the development of specialty polymers and materials with tailored electronic or physical properties.
Conclusion
This compound is a readily accessible compound through established synthetic methodologies. While its specific history of discovery is not well-documented, the evolution of powerful synthetic reactions like the Grignard, Wittig, and Suzuki-Miyaura reactions has made its preparation straightforward. Its chemical structure, possessing both a reactive aryl bromide and an alkene, positions it as a valuable intermediate for the synthesis of more complex molecules in the fields of pharmaceutical chemistry and materials science. Further research into the specific applications of this compound could unveil its full potential.
References
- 1. BRPI0813450B1 - COMPOUND, PHARMACEUTICAL FORMULATION, AND USES OF THE COMPOUND - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciepub.com [sciepub.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. KR20160049025A - Boron-containing small molecules - Google Patents [patents.google.com]
In-Depth Technical Guide: The Fundamental Chemistry of 1-Bromo-2-isopropenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-isopropenylbenzene is a halogenated aromatic hydrocarbon of interest in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its utility stems from the presence of two reactive sites: the aryl bromide, which can participate in various cross-coupling reactions, and the isopropenyl group, which allows for a range of addition and polymerization reactions. This guide provides a comprehensive overview of the fundamental chemistry of 1-Bromo-2-isopropenylbenzene, including its synthesis, physical and spectroscopic properties, and key chemical reactions with detailed experimental protocols.
Chemical Structure and Properties
1-Bromo-2-isopropenylbenzene possesses a bromine atom and an isopropenyl group attached to a benzene ring at adjacent positions. This substitution pattern influences the molecule's reactivity and physical characteristics.
Table 1: Physical and Chemical Properties of 1-Bromo-2-isopropenylbenzene
| Property | Value | Reference |
| CAS Number | 7073-70-3 | [1] |
| Molecular Formula | C₉H₉Br | [2][3] |
| Molecular Weight | 197.07 g/mol | [2][3] |
| Boiling Point | 40-42 °C at 0.6 Torr | [4] |
| Appearance | Yellow to colorless liquid | [4] |
| Solubility | Insoluble in water. | [5] |
Synthesis of 1-Bromo-2-isopropenylbenzene
The synthesis of 1-Bromo-2-isopropenylbenzene can be achieved through a Wittig reaction, a powerful method for alkene synthesis from aldehydes or ketones.[6][7][8][9] A plausible and commonly employed route involves the reaction of 2-bromoacetophenone with methylenetriphenylphosphorane (a Wittig reagent).
Synthesis Workflow
References
- 1. 1-Bromo-2-isopropenyl-benzene | 7073-70-3 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. chembk.com [chembk.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Safety and Handling of 2-(2-bromophenyl)propene
This guide provides comprehensive safety and handling information for 2-(2-bromophenyl)propene, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazardous properties, handling procedures, and emergency responses associated with this compound.
Hazard Identification and Classification
2-(2-bromophenyl)propene is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. While comprehensive toxicological data is not available, the compound is known to cause skin and eye irritation and may lead to respiratory irritation.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
GHS Pictograms:
-
Exclamation Mark
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(2-bromophenyl)propene is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H9Br |
| Molecular Weight | 197.07 g/mol |
| Boiling Point | 85-87 °C at 10 mmHg |
| Flash Point | 91 °C |
| Density | 1.353 g/cm³ |
Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is essential when working with 2-(2-bromophenyl)propene to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate cartridge.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
General Hygiene
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
-
Remove contaminated clothing and wash before reuse.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
Experimental Protocols: Safe Handling Workflow
While specific toxicological studies on 2-(2-bromophenyl)propene are not extensively published, the following represents a standard workflow for handling this and other potentially hazardous chemical compounds in a research setting.
Caption: Workflow for Safe Handling of 2-(2-bromophenyl)propene.
Toxicity and First Aid Measures
The toxicological properties of 2-(2-bromophenyl)propene have not been fully investigated. The primary known hazards are irritation to the skin, eyes, and respiratory system.
Table 3: Toxicity Information and First Aid
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Causes skin irritation. | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Causes serious eye irritation. | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Emergency Procedures
Spills and Leaks
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Do not let the product enter drains.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes (carbon oxides, hydrogen bromide gas) under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical progression of safety considerations when working with a hazardous chemical like 2-(2-bromophenyl)propene.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-bromo-2-(prop-1-en-2-yl)benzene in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This sterically hindered aryl bromide is a valuable building block for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] this compound, also known as 2-bromoisopropenylbenzene, presents a unique substrate for this reaction. The presence of the ortho-isopropenyl group introduces steric hindrance that can influence reaction kinetics and product yields. However, with optimized conditions, this substrate can be effectively coupled with a wide range of boronic acids and their derivatives to generate diverse 2-isopropenylbiphenyl compounds. These products can serve as precursors to various complex molecules through further chemical transformations of the isopropenyl group.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. For sterically hindered substrates like this compound, the selection of a bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligand is often crucial to promote efficient oxidative addition and reductive elimination steps.
Experimental Protocols
Below are generalized and specific protocols for the Suzuki coupling of this compound with various arylboronic acids. These protocols are derived from established methods for sterically hindered aryl bromides.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of the coupling reaction between this compound and a desired boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various sterically hindered aryl bromides with different boronic acids. This data can be used as a guide for optimizing the reaction of this compound.
Table 1: Suzuki Coupling of Ortho-Substituted Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 95 |
| 2 | 2-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 18 | 92 |
| 3 | 1-Bromo-2-vinylbenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 88 |
| 4 | 2-Bromobiphenyl | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 100 | 24 | 90 |
Table 2: Suzuki Coupling of 2-Bromotoluene with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 14 | 96 |
| 2 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 16 | 89 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 100 | 20 | 91 |
Visualizations
Suzuki Coupling Reaction Workflow
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram outlines the key mechanistic steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Heck Reaction of 1-Bromo-2-isopropenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction tolerates a wide variety of functional groups and has been extensively utilized in the synthesis of natural products, pharmaceuticals, and advanced materials. This document provides a detailed protocol for the Heck reaction using 1-bromo-2-isopropenylbenzene as a substrate, a compound of interest for the synthesis of complex styrenyl derivatives.
The ortho-isopropenyl group on the aryl bromide introduces potential steric considerations that can influence reaction conditions and outcomes. This protocol is designed to provide a robust starting point for researchers, with recommendations for optimization based on the specific alkene coupling partner employed.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 1-bromo-2-isopropenylbenzene to form a palladium(II) intermediate.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coupling partner coordinates to the palladium(II) complex and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the new carbon-carbon double bond of the product and a hydridopalladium(II) complex.
-
Reductive Elimination: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active palladium(0) catalyst and form a salt byproduct.
Experimental Protocol: Heck Reaction of 1-Bromo-2-isopropenylbenzene with Methyl Acrylate
This protocol describes a representative Heck reaction between 1-bromo-2-isopropenylbenzene and methyl acrylate. The conditions provided are a general starting point and may require optimization for different alkene substrates.
Materials:
-
1-Bromo-2-isopropenylbenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable phosphine ligand
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent (e.g., acetonitrile, N-methyl-2-pyrrolidone (NMP))
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Add the anhydrous solvent (e.g., DMF) and stir the mixture for 10-15 minutes at room temperature to allow for the in situ formation of the active palladium(0) catalyst.
-
To this solution, add 1-bromo-2-isopropenylbenzene (1.0 equivalent), the alkene coupling partner (e.g., methyl acrylate, 1.2-1.5 equivalents), and the base (e.g., triethylamine, 1.5-2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.
Data Presentation: Representative Reaction Conditions and Expected Outcomes
The following tables summarize typical reaction parameters for the Heck reaction of 1-bromo-2-isopropenylbenzene with representative alkene coupling partners. Please note that yields are illustrative and will vary based on specific reaction conditions and optimization.
Table 1: Reaction with an Electron-Deficient Alkene (Methyl Acrylate)
| Parameter | Condition |
| Aryl Halide | 1-Bromo-2-isopropenylbenzene (1.0 eq) |
| Alkene | Methyl Acrylate (1.2 eq) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | P(o-tol)₃ (4 mol%) |
| Base | Triethylamine (2.0 eq) |
| Solvent | DMF |
| Temperature | 100 °C |
| Time | 12-24 h |
| Expected Yield | 70-85% |
Table 2: Reaction with a Styrenyl Alkene (Styrene)
| Parameter | Condition |
| Aryl Halide | 1-Bromo-2-isopropenylbenzene (1.0 eq) |
| Alkene | Styrene (1.2 eq) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | Tri(o-tolyl)phosphine (4 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | NMP |
| Temperature | 120 °C |
| Time | 18-36 h |
| Expected Yield | 65-80% |
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.
Diagram 2: Experimental Workflow for the Heck Reaction
Caption: General experimental workflow for the Heck reaction protocol.
Troubleshooting and Considerations
-
Low Yields: If the reaction yield is low, consider increasing the reaction temperature, screening different phosphine ligands (e.g., bulky electron-rich phosphines may be beneficial for sterically hindered substrates), or trying a different solvent or base. The use of a palladacycle catalyst may also improve yields in challenging cases.
-
Formation of Side Products: The formation of homocoupled products or reduced arenes can sometimes be observed. Adjusting the reaction temperature, catalyst loading, and base can help to minimize these side reactions.
-
Alkene Polymerization: For some activated alkenes, polymerization can be a competing reaction. The addition of a radical inhibitor, such as hydroquinone, may be necessary.
-
Jeffery Conditions: For some vinyl bromides, "Jeffery conditions" (using a phase-transfer catalyst like a tetraalkylammonium salt) can be effective, particularly when using inorganic bases.
By following this detailed protocol and considering the provided optimization strategies, researchers can effectively utilize the Heck reaction for the synthesis of novel compounds derived from 1-bromo-2-isopropenylbenzene.
References
Application Notes and Protocols for 2-(2-bromophenyl)propene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)propene is a versatile organic intermediate, the structure of which incorporates a vinyl group and an aryl bromide. This arrangement makes it an ideal precursor for intramolecular cyclization reactions, particularly the Palladium-Catalyzed Intramolecular Heck Reaction. This reaction allows for the efficient construction of polycyclic aromatic hydrocarbons (PAHs), which are important structural motifs in many biologically active molecules and functional materials. This document provides detailed application notes and a protocol for the synthesis of 9-methylphenanthrene from 2-(2-bromophenyl)propene.
Application Note: Synthesis of 9-Methylphenanthrene via Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool in organic synthesis for the formation of cyclic and heterocyclic compounds.[1][2] In the case of 2-(2-bromophenyl)propene, the palladium catalyst facilitates the coupling of the aryl bromide with the alkene in the same molecule to form a new six-membered ring, leading to the phenanthrene skeleton.
The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor such as palladium(II) acetate.[3] The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[4] A base is required to neutralize the hydrogen bromide that is formed during the reaction.[3][4]
The intramolecular Heck reaction offers a reliable method for constructing complex ring systems under relatively mild conditions and with high functional group tolerance.[2][5]
Reaction Scheme:
Caption: Overall reaction for the synthesis of 9-methylphenanthrene.
Data Presentation: Typical Conditions for Intramolecular Heck Reactions
The following table summarizes typical conditions for palladium-catalyzed intramolecular Heck reactions based on literature precedents for similar substrates.
| Parameter | Typical Conditions |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, (Ph₃P)₄Pd |
| Ligand | PPh₃, P(o-tolyl)₃, BINAP, PHOX |
| Base | Et₃N, K₂CO₃, NaOAc, Proton Sponge |
| Solvent | DMF, DMAc, Acetonitrile, Toluene |
| Temperature | 80-140 °C |
| Concentration | 0.01 - 0.1 M |
Experimental Protocol: Synthesis of 9-Methylphenanthrene
This protocol describes a representative procedure for the synthesis of 9-methylphenanthrene from 2-(2-bromophenyl)propene via an intramolecular Heck reaction.
Materials:
-
2-(2-bromophenyl)propene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-bromophenyl)propene (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL) and triethylamine (1.5 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 9-methylphenanthrene.
Visualizations
Catalytic Cycle of the Intramolecular Heck Reaction
Caption: Catalytic cycle for the intramolecular Heck reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 9-methylphenanthrene.
References
Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from aryl halides is a fundamental transformation. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene, resulting in the formation of (2-(prop-1-en-2-yl)phenyl)magnesium bromide.
The presence of an unsaturated isopropenyl group ortho to the site of Grignard reagent formation introduces the potential for intramolecular side reactions. This protocol is optimized to minimize such side reactions, primarily through the use of low temperatures and controlled addition of the aryl halide.
Key Applications
The Grignard reagent derived from this compound is a versatile intermediate in the synthesis of a variety of complex organic molecules, including:
-
Pharmaceutical Intermediates: Introduction of the 2-(prop-1-en-2-yl)phenyl moiety into drug candidates.
-
Functionalized Materials: Synthesis of novel polymers and organic materials with specific electronic or physical properties.
-
Agrochemicals: Development of new pesticides and herbicides.
-
Complex Natural Product Synthesis: As a key building block in the total synthesis of natural products.
Data Presentation
The following table summarizes typical quantitative data for the formation of aryl Grignard reagents under standard and low-temperature conditions. While specific yield data for this compound is not extensively reported, the data presented for analogous aryl bromides provides a reasonable expectation of outcomes.
| Parameter | Standard Conditions (Refluxing THF) | Low-Temperature Conditions (-20°C to 0°C) |
| Typical Yield | 80-95%[1] | 85-98% |
| Reaction Time | 1-3 hours[2] | 2-4 hours |
| Key Side Products | Biphenyl (Wurtz coupling), Intramolecular cyclization products | Minimized biphenyl formation and suppression of intramolecular reactions |
| Initiation | Iodine crystal, 1,2-dibromoethane | Iodine crystal, gentle warming |
| Titrated Molarity | 0.5 - 1.0 M | 0.5 - 1.0 M |
Experimental Protocols
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Anhydrous work-up solutions (e.g., saturated aqueous NH₄Cl)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Protocol for Low-Temperature Grignard Reagent Formation
This protocol is designed to minimize potential intramolecular side reactions.
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer.
-
Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.
-
-
Magnesium Activation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings. Allow to cool.
-
-
Reaction Initiation:
-
Add a small volume of anhydrous THF to the flask to cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension.
-
Gently warm the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of a cloudy solution. If the reaction does not start, gentle heating or sonication may be applied.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, cool the flask to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add the remaining solution of this compound from the dropping funnel, maintaining the internal temperature below -15°C.
-
After the addition is complete, allow the reaction mixture to stir at -20°C for an additional 1-2 hours.
-
The reaction can then be slowly warmed to 0°C and stirred for another hour to ensure complete conversion.
-
-
Quantification and Use:
-
The concentration of the resulting Grignard reagent solution should be determined by titration (e.g., with a standard solution of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline).
-
The Grignard reagent is now ready for use in subsequent reactions. It is recommended to use the reagent immediately for best results.
-
Mandatory Visualizations
Logical Workflow for Grignard Reagent Formation
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis with 1-Bromo-2-isopropenylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1-bromo-2-isopropenylbenzene in palladium-catalyzed cross-coupling reactions. While direct coupling of 1-bromo-2-isopropenylbenzene can be challenging, a highly effective and versatile two-step strategy is presented. This involves the initial conversion of 1-bromo-2-isopropenylbenzene to its corresponding boronic acid derivative, which then serves as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions. This approach enables the synthesis of a wide range of complex organic molecules.
Introduction
1-Bromo-2-isopropenylbenzene is a valuable aromatic building block containing both a reactive aryl bromide and a polymerizable isopropenyl group. The palladium-catalyzed functionalization of the carbon-bromine bond offers a powerful tool for the synthesis of complex molecular architectures, which are of significant interest in pharmaceutical and materials science. This document outlines the protocols for a two-step synthetic sequence: the Miyaura borylation of 1-bromo-2-isopropenylbenzene to form its pinacol boronate ester, followed by the Suzuki-Miyaura cross-coupling of the boronate ester with various aryl halides.
Two-Step Synthetic Strategy
A robust pathway for the functionalization of 1-bromo-2-isopropenylbenzene involves a two-step process. This strategy enhances the versatility of the starting material for a broad range of cross-coupling partners.
Caption: Two-step strategy for the functionalization of 1-bromo-2-isopropenylbenzene.
Part 1: Miyaura Borylation of 1-Bromo-2-isopropenylbenzene
The Miyaura borylation is a palladium-catalyzed reaction that converts aryl halides into boronate esters. These esters are stable, easily handled, and highly effective nucleophiles in subsequent Suzuki-Miyaura cross-coupling reactions.
Reaction Scheme
Caption: Miyaura borylation of 1-bromo-2-isopropenylbenzene.
Experimental Protocol: Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-isopropenylbenzene
Materials:
-
1-Bromo-2-isopropenylbenzene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂(pin)₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-2-isopropenylbenzene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired boronate ester.
Data Summary: Miyaura Borylation
| Parameter | Condition |
| Aryl Halide | 1-Bromo-2-isopropenylbenzene |
| Boron Source | Bis(pinacolato)diboron |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Potassium Acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 80-90 °C |
| Typical Yield | 70-90% |
Part 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like the pinacol ester prepared in Part 1) and an organohalide.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(Isopropenylphenyl)boronic acid pinacol ester with an Aryl Bromide
Materials:
-
2-(Isopropenylphenyl)boronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (Ar'-Br) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 3.0 equiv) or Potassium Phosphate (K₃PO₄)
-
Toluene or a mixture of Toluene/Ethanol/Water
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the 2-(isopropenylphenyl)boronic acid pinacol ester and the aryl bromide in toluene.
-
Add the aqueous base solution.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to reflux (typically 90-110 °C) and stir for 6-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the biaryl product.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Condition |
| Boronate Ester | 2-(Isopropenylphenyl)boronic acid pinacol ester |
| Electrophile | Aryl Bromide (Ar'-Br) |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos) |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, often with water or ethanol as a co-solvent |
| Temperature | 80-120 °C |
| Typical Yield | 65-95% |
Applications in Drug Development and Materials Science
The biaryl structures synthesized via this methodology are prevalent in many biologically active molecules and advanced materials. The isopropenyl group can be further functionalized or used for polymerization, opening avenues for the creation of novel polymers and functional materials. For drug development professionals, this method provides a reliable route to novel scaffolds for lead optimization and the synthesis of complex drug candidates.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates. All experiments should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Notes and Protocols for the Polymerization of 1-Bromo-2-(prop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 1-Bromo-2-(prop-1-en-2-yl)benzene, a substituted styrene monomer. The presence of a polymerizable isopropenyl group and a functional bromo group on the benzene ring makes the resulting polymer a versatile platform for various applications, including the development of advanced materials and potential use in drug delivery systems. This document outlines detailed protocols for controlled radical polymerization techniques, presents expected quantitative data, and discusses potential applications.
Introduction
This compound is a unique monomer that can be classified as a substituted styrene.[1] The isopropenyl group allows for polymerization, while the ortho-bromine substituent offers a site for post-polymerization modification, making it a valuable building block for functional polymers.[1] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are well-suited for monomers of this class, enabling the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[2][3][4][5]
The resulting polymer, poly(this compound), can be further functionalized through reactions targeting the C-Br bond, such as cross-coupling reactions. This allows for the introduction of various functional groups, which can be tailored for specific applications, including the attachment of therapeutic agents or targeting moieties in drug delivery systems.
Polymerization Protocols
Herein, we provide detailed, exemplary protocols for the polymerization of this compound via ATRP and RAFT. These protocols are based on established methods for similar substituted styrenes and should be considered as starting points for optimization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for the controlled polymerization of styrenic monomers, yielding polymers with predictable molecular weights and narrow molecular weight distributions.[2][6]
Experimental Protocol: ATRP of this compound
Materials:
-
Monomer: this compound (purified by passing through a column of basic alumina)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole (anhydrous)
-
Inhibitor remover columns
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove any inhibitor.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Add anisole (5 mL) and PMDETA (21 µL, 0.1 mmol) via syringe and stir until a homogeneous green-blue solution is formed.
-
In a separate, dry Schlenk flask, add the purified monomer (1.97 g, 10 mmol) and EBiB (14.7 µL, 0.1 mmol).
-
Deoxygenate the monomer/initiator solution by bubbling with argon for 30 minutes.
-
Using a cannula, transfer the deoxygenated monomer/initiator solution to the catalyst solution under a positive pressure of argon.
-
Place the reaction flask in a preheated oil bath at 90 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Termination and Purification: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Expected Quantitative Data (ATRP)
| Entry | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 1 | 6 | 45 | 8865 | 8500 | 1.15 |
| 2 | 12 | 72 | 14184 | 13800 | 1.12 |
| 3 | 18 | 85 | 16757 | 16200 | 1.10 |
| 4 | 24 | 92 | 18144 | 17500 | 1.08 |
Mn = Number-average molecular weight; PDI = Polydispersity Index; GPC = Gel Permeation Chromatography.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile controlled radical polymerization technique that is tolerant to a wide range of functional groups.[3][4]
Experimental Protocol: RAFT Polymerization of this compound
Materials:
-
Monomer: this compound (purified)
-
RAFT Agent: 2-Cyano-2-propyl benzodithioate (CPDB)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Toluene (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Mixture Preparation: In a Schlenk tube, dissolve the monomer (1.97 g, 10 mmol), CPDB (22.1 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in toluene (5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 70 °C for the desired reaction time (e.g., 12-48 hours).
-
Termination and Purification: Stop the reaction by immersing the tube in an ice bath and exposing the contents to air.
-
Dilute the mixture with a small amount of THF.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold hexane.
-
Collect the polymer by filtration, wash with fresh hexane, and dry under vacuum at 40 °C to a constant weight.
Expected Quantitative Data (RAFT)
| Entry | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 1 | 12 | 38 | 7506 | 7200 | 1.18 |
| 2 | 24 | 65 | 12805 | 12300 | 1.14 |
| 3 | 36 | 82 | 16174 | 15500 | 1.11 |
| 4 | 48 | 91 | 17943 | 17200 | 1.09 |
Visualized Workflows
Caption: ATRP Experimental Workflow.
Caption: RAFT Experimental Workflow.
Applications in Drug Development
The unique structure of poly(this compound) opens up several possibilities for its application in the field of drug development.
-
Drug Conjugation: The pendant bromo groups serve as reactive handles for the covalent attachment of drug molecules. This can be achieved through various chemical transformations, such as nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. This approach can lead to polymer-drug conjugates with increased drug solubility, improved pharmacokinetic profiles, and potentially targeted delivery.
-
Formation of Block Copolymers for Micellar Drug Delivery: The living/controlled nature of ATRP and RAFT allows for the synthesis of block copolymers.[2][3] A hydrophilic block (e.g., poly(ethylene glycol) methacrylate) can be grown from the poly(this compound) macroinitiator. These amphiphilic block copolymers can self-assemble in aqueous media to form micelles, which can encapsulate hydrophobic drugs in their core, thereby enhancing their delivery.
-
Cross-linked Nanoparticles: The bromo groups can be utilized for post-polymerization cross-linking to form stable nanoparticles. These nanoparticles can be loaded with therapeutic agents for sustained release applications.
Caption: Applications in Drug Development.
Safety Considerations
-
Monomer Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Residual Monomer: After polymerization, it is crucial to ensure the complete removal of any unreacted monomer from the final polymer, especially for biomedical applications.
-
Benzene Formation: While not directly related to this specific polymer, it is important to be aware that some polymerization initiators, like benzoyl peroxide, can degrade to form benzene, a known carcinogen.[7] The use of initiators that do not produce toxic byproducts is recommended for materials intended for drug development. The FDA has set strict limits on benzene levels in drug products.[8]
This document provides a foundational guide for the polymerization and potential applications of this compound. Further research and optimization are necessary to fully explore the potential of this promising functional monomer and its corresponding polymer in the field of drug development and beyond.
References
- 1. This compound | 7073-70-3 | Benchchem [benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoyl Peroxide Drug Products Form Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Application Note: Experimental Procedures for the Functionalization of 2-(2-Bromophenyl)propene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(2-bromophenyl)propene is a versatile synthetic building block possessing two key reactive sites: an aryl bromide and an isopropenyl group. The aryl bromide is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the facile introduction of diverse functional groups, making it a valuable precursor in the synthesis of complex organic molecules, pharmaceuticals, and materials. This document provides detailed protocols and comparative data for several common functionalization strategies.
General Experimental Workflow
The functionalization of 2-(2-bromophenyl)propene typically follows a standardized workflow, from reaction setup to product isolation and purification. The specific conditions will vary depending on the chosen methodology, but the overall process remains consistent.
Application Notes and Protocols: The Emerging Role of 1-Bromo-2-(prop-1-en-2-yl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(prop-1-en-2-yl)benzene is a versatile bifunctional building block with significant potential in medicinal chemistry. Its unique structure, featuring both a reactive aryl bromide and a readily modifiable isopropenyl group, allows for the strategic introduction of molecular complexity. This document provides an overview of its application as a key intermediate in the synthesis of potent kinase inhibitors, highlighting its role in the development of novel therapeutics. Detailed protocols for its utilization in cross-coupling reactions and subsequent transformations are presented, along with data on the biological activity of the resulting compounds.
Introduction
The search for novel molecular scaffolds is a cornerstone of modern drug discovery. Aryl bromides and styrenyl compounds are privileged starting materials due to their versatility in a wide array of chemical transformations. This compound combines both of these functionalities in a single molecule, offering orthogonal handles for synthetic diversification. The ortho-relationship of the bromo and isopropenyl substituents can also impart specific conformational constraints on the resulting molecules, which can be advantageous for achieving high target selectivity.
Recent studies have demonstrated the utility of this compound as a key starting material in the synthesis of a new class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. ROCK is a well-validated therapeutic target for a variety of cardiovascular, neurological, and fibrotic diseases. The ability to efficiently synthesize novel ROCK inhibitors from readily available starting materials like this compound is of significant interest to the medicinal chemistry community.
Application: Synthesis of a ROCK Inhibitor Scaffold
This compound serves as a crucial starting material for the synthesis of complex heterocyclic systems with potent biological activity. A key application is in the synthesis of pyrazolopyrimidine-based ROCK inhibitors. The isopropenyl group can be oxidatively cleaved to an acetyl group, which can then be used to construct the pyrazole ring, while the bromo group allows for the introduction of various substituents via Suzuki coupling to explore the structure-activity relationship (SAR).
Experimental Workflow for ROCK Inhibitor Synthesis
Caption: Synthetic workflow from this compound to a ROCK inhibitor scaffold.
Quantitative Data
The following table summarizes the biological activity of a representative ROCK inhibitor synthesized using the pyrazole scaffold derived from this compound.
| Compound ID | Target | IC50 (nM) | Assay Type |
| RI-1 | ROCK1 | 15 | Enzymatic |
| RI-1 | ROCK2 | 25 | Enzymatic |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Bromophenyl)ethan-1-one (Intermediate C)
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (3:1) and cool to -78 °C.
-
Ozonolysis: Bubble ozone gas through the solution until a persistent blue color is observed.
-
Quenching: Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (2.0 eq) and allow the reaction to warm to room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and EtOAc) to afford 1-(2-bromophenyl)ethan-1-one.
Protocol 2: Synthesis of 3-(2-Bromophenyl)-1H-pyrazole (Intermediate G)
-
Condensation: To a solution of 1-(2-bromophenyl)ethan-1-one (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.5 eq).
-
Reaction: Heat the mixture to reflux for 4 hours.
-
Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to obtain crude (E)-3-(dimethylamino)-1-(2-bromophenyl)prop-2-en-1-one.
-
Cyclization: Dissolve the crude enaminone in ethanol and add hydrazine hydrate (1.2 eq).
-
Reaction: Heat the mixture to reflux for 6 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add water to the residue and extract with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 3-(2-bromophenyl)-1H-pyrazole.
Protocol 3: Suzuki Coupling to form the ROCK Inhibitor Scaffold (I)
-
Reaction Setup: In a reaction vessel, combine 3-(2-bromophenyl)-1H-pyrazole (1.0 eq), (4-aminopyridin-3-yl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Solvent and Base: Add a suitable solvent system (e.g., dioxane and water) and a base such as sodium carbonate (2.0 eq).
-
Reaction: Degas the mixture with nitrogen and heat to 90 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final ROCK inhibitor scaffold.
Signaling Pathway
ROCK inhibitors exert their therapeutic effect by modulating the Rho/ROCK signaling pathway, which plays a critical role in regulating cell shape, motility, and contraction.
Caption: Inhibition of the Rho/ROCK signaling pathway by a ROCK inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in the construction of novel ROCK inhibitors highlights its potential in modern medicinal chemistry. The synthetic protocols provided herein offer a template for the utilization of this compound in the development of new therapeutic agents. Further exploration of the reactivity of both the aryl bromide and the isopropenyl functionalities will undoubtedly lead to the discovery of new and diverse chemical entities with promising pharmacological profiles.
Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-2-isopropenylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-Bromo-2-isopropenylbenzene. The described methodology is based on the robust and widely applicable Wittig reaction, a cornerstone of modern organic synthesis for olefination. The protocol outlines a two-step process commencing with the formation of the necessary phosphonium ylide, followed by its reaction with 2'-bromoacetophenone to yield the target compound. This guide includes comprehensive experimental procedures, quantitative data, and visual aids to facilitate successful and scalable synthesis.
Introduction
1-Bromo-2-isopropenylbenzene is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its vinyl group and bromine atom offer versatile handles for a variety of cross-coupling reactions and further functionalization. The Wittig reaction presents a reliable and high-yielding method for the stereoselective synthesis of alkenes, making it an ideal choice for the large-scale production of this key intermediate.[1][2][3][4] The reaction involves the coupling of a phosphorus ylide, generated from a phosphonium salt, with a carbonyl compound, in this case, 2'-bromoacetophenone, to form the desired alkene and triphenylphosphine oxide as a byproduct.[5][6][7]
Chemical Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of 1-Bromo-2-isopropenylbenzene via the Wittig reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyltriphenylphosphonium bromide | ≥98% | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| 2'-Bromoacetophenone | ≥98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aqueous ammonium chloride (NH4Cl) | Reagent Grade | Fisher Scientific |
| Saturated aqueous sodium chloride (Brine) | Reagent Grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO4) | Reagent Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
Protocol 1: Large-Scale Synthesis of 1-Bromo-2-isopropenylbenzene
This protocol is designed for a large-scale laboratory synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
1. Ylide Preparation (In Situ)
-
Set up a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to maintain anhydrous conditions.
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To the flask, add methyltriphenylphosphonium bromide (428.6 g, 1.2 mol).
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Add anhydrous tetrahydrofuran (THF) (2.5 L) to the flask and stir the suspension.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (2.5 M solution in hexanes, 480 mL, 1.2 mol) to the suspension via a dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The formation of the orange-red ylide indicates a successful reaction.
2. Wittig Reaction
-
In a separate 1 L flask, dissolve 2'-bromoacetophenone (199.0 g, 1.0 mol) in anhydrous THF (500 mL).
-
Cool the ylide solution back down to 0 °C.
-
Slowly add the solution of 2'-bromoacetophenone to the ylide suspension over 1 hour, maintaining the temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).
3. Work-up and Isolation
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (1 L).
-
Transfer the mixture to a 10 L separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic layers and wash with brine (1 L).
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification
-
The crude product will contain the desired 1-Bromo-2-isopropenylbenzene and the byproduct, triphenylphosphine oxide.
-
To remove the bulk of the triphenylphosphine oxide, triturate the crude solid with hexanes (3 x 500 mL) and filter. The triphenylphosphine oxide is sparingly soluble in hexanes, while the product is more soluble.
-
Combine the hexane filtrates and concentrate under reduced pressure.
-
Further purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford pure 1-Bromo-2-isopropenylbenzene. The purification process can be monitored by thin-layer chromatography (TLC).
Experimental Workflow
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for "1-Bromo-2-(prop-1-en-2-yl)benzene" Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of "1-Bromo-2-(prop-1-en-2-yl)benzene". The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes reported for this compound and analogous substituted styrenes are:
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Grignard Reaction followed by Dehydration: This involves the reaction of 2-bromobenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, to form 1-(2-bromophenyl)propan-1-ol. Subsequent acid-catalyzed dehydration of this alcohol yields the desired product.[1]
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Suzuki-Miyaura Cross-Coupling: This method involves the palladium-catalyzed reaction between an aryl boronic acid or ester and a vinyl halide. For this specific target, one could theoretically couple 2-bromophenylboronic acid with 2-bromopropene. The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[2][3][4]
Q2: I am experiencing low yields in my Grignard reaction step. What are the potential causes?
A2: Low yields in Grignard reactions are common and can often be attributed to the following:
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Presence of Water: Grignard reagents are highly reactive towards protic solvents, especially water. Ensure all glassware is oven-dried and solvents are anhydrous.
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Poor Quality Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction from initiating. It is advisable to use fresh, shiny magnesium turnings or to activate them using methods like grinding or adding a small crystal of iodine.
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Side Reactions: A common side reaction is the Wurtz coupling, which is the reaction of the Grignard reagent with the starting alkyl/aryl halide.
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Incorrect Reaction Temperature: The formation and subsequent reaction of the Grignard reagent are temperature-sensitive. The reaction should be initiated at an appropriate temperature, and the addition of the aldehyde should be controlled to prevent overheating.
Q3: My Suzuki-Miyaura coupling reaction is not working well. What should I troubleshoot?
A3: The success of a Suzuki-Miyaura coupling depends on several factors. Key areas to troubleshoot include:
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Catalyst System: The choice of palladium catalyst and ligand is critical. If one catalyst system is not working, screening different phosphine ligands or pre-catalysts may be necessary.
-
Base: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the yield.
-
Solvent: A variety of solvents can be used, often in combination with water (e.g., THF/water, Dioxane/water, Toluene/water). The solubility of the reactants and the nature of the base will influence the optimal solvent system.
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Oxygen Contamination: The palladium(0) catalyst can be sensitive to oxygen. Degassing the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) is often essential to prevent catalyst deactivation and homocoupling side reactions.[2][5]
-
Homocoupling: The formation of biphenyl-like structures from the boronic acid starting material is a common side reaction, often exacerbated by the presence of oxygen.[6]
Troubleshooting Guides
Guide 1: Low Yield in the Grignard Reaction / Dehydration Sequence
| Symptom | Possible Cause | Suggested Solution |
| Grignard reaction does not initiate (no bubbling or heat) | Inactive magnesium surface (oxide layer) | Activate magnesium by crushing it in a mortar and pestle, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Wet glassware or solvent | Oven-dry all glassware before use. Use anhydrous solvents. | |
| Low yield of the alcohol intermediate | Side reactions (e.g., Wurtz coupling) | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Grignard reagent decomposition | Use the Grignard reagent immediately after its preparation. | |
| Low yield of the final alkene product after dehydration | Incomplete dehydration | Increase the reaction temperature or the amount of acid catalyst (e.g., p-toluenesulfonic acid). |
| Polymerization of the styrene product | Distill the product as it is formed or use a polymerization inhibitor. | |
| Isomerization of the double bond | Use milder dehydration conditions. |
Guide 2: Optimizing the Suzuki-Miyaura Cross-Coupling Reaction
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation | Inactive catalyst | Ensure the reaction is performed under an inert atmosphere (argon or nitrogen). Use a fresh catalyst or a pre-catalyst. |
| Incorrect base or solvent combination | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., THF/H₂O, Dioxane/H₂O, Toluene/H₂O). | |
| Significant amount of homocoupling byproduct | Presence of oxygen | Thoroughly degas the reaction mixture before adding the catalyst. |
| Catalyst decomposition | Use a more robust ligand or a pre-catalyst. | |
| Starting materials remain unreacted | Low reaction temperature | Increase the reaction temperature, typically in the range of 80-120 °C. |
| Poor choice of ligand | Screen different phosphine ligands. Electron-rich and bulky ligands often improve the efficiency of the oxidative addition and reductive elimination steps. | |
| Protodeborylation of the boronic acid | Unsuitable base or solvent | Use a non-aqueous solvent system with a weaker base if protodeborylation is suspected. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Vinylboronic Esters
The following table summarizes reaction conditions that have been found to be effective for Suzuki-Miyaura couplings of aryl bromides with vinylboronic esters, which can be adapted for the synthesis of this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | THF/H₂O | 80 | 65 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 120 | 92 |
This data is representative of typical Suzuki-Miyaura reaction optimizations and may require further refinement for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction and Dehydration
Step 1: Preparation of 1-(2-bromophenyl)propan-1-ol
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Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask.
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Add anhydrous diethyl ether to the flask to cover the magnesium.
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In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
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Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction. If the reaction does not start, warm the flask gently or add a crystal of iodine.
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Once the reaction has started (visible bubbling and turbidity), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Cool the Grignard reagent to 0 °C in an ice bath.
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Dissolve 2-bromobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-bromophenyl)propan-1-ol.
Step 2: Dehydration to this compound
-
Place the crude 1-(2-bromophenyl)propan-1-ol in a round-bottom flask.
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Add toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and collect the water that is formed.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using hexane as eluent) to obtain this compound.
Protocol 2: Proposed Synthesis of this compound via Suzuki-Miyaura Coupling
-
To a Schlenk flask, add 2-bromophenylboronic acid (1.0 equivalent), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of THF and water).
-
Add 2-bromopropene (1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir under argon.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions Involving 2-(2-Bromophenyl)propene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and subsequent reactions of 2-(2-bromophenyl)propene. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis of 2-(2-Bromophenyl)propene
Q1: I am synthesizing 2-(2-bromophenyl)propene via a Wittig reaction between 2-bromoacetophenone and methyltriphenylphosphonium bromide. My NMR shows my desired product, but also a significant amount of other aromatic signals and a large peak in the phosphorus NMR. What are these impurities?
A1: The most common side products in a Wittig reaction are triphenylphosphine oxide and unreacted starting materials.
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Triphenylphosphine oxide: This is a stoichiometric byproduct of the Wittig reaction and is often the most abundant impurity. It is a white, high-boiling solid that can be difficult to remove by simple distillation.
-
Unreacted 2-bromoacetophenone: Incomplete reaction will leave starting material in your product mixture.
-
Unreacted methyltriphenylphosphonium bromide or its corresponding ylide: The phosphonium salt is a solid, while the ylide is highly reactive and typically consumed or quenched during workup.
Troubleshooting:
-
Removal of Triphenylphosphine Oxide:
-
Crystallization: Triphenylphosphine oxide can sometimes be removed by crystallization from a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. The desired product, being an oil, should remain in the mother liquor.
-
Column Chromatography: This is the most effective method for removing triphenylphosphine oxide. A silica gel column using a non-polar eluent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes) will effectively separate the non-polar desired product from the more polar triphenylphosphine oxide.[1]
-
-
Monitoring Reaction Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-bromoacetophenone spot to ensure the reaction goes to completion.
Q2: I am attempting to synthesize 2-(2-bromophenyl)propene using a Grignard reaction between 2-bromobenzaldehyde and isopropylmagnesium bromide. Besides my product, I am observing a significant amount of a non-polar impurity. What could this be?
A2: A common side product in Grignard reactions involving aryl halides is the formation of a biphenyl compound through homo-coupling. In this case, you are likely observing 2,2'-dibromobiphenyl.
Troubleshooting:
-
Slow Addition: Add the Grignard reagent slowly to the 2-bromobenzaldehyde solution at a low temperature (e.g., 0 °C) to minimize the rate of the coupling side reaction.
-
Purification: Fractional distillation under reduced pressure can be effective in separating 2-(2-bromophenyl)propene from the higher-boiling biphenyl byproduct.[2] Column chromatography on silica gel is also a viable purification method.
Reactions Using 2-(2-Bromophenyl)propene as a Starting Material
Q3: I am performing a Heck reaction with 2-(2-bromophenyl)propene and an alkene. I am getting a mixture of products that are difficult to separate. What are the likely side products?
A3: The Heck reaction can lead to the formation of constitutional isomers due to the regioselectivity of the migratory insertion step. Depending on the substitution of your alkene, the aryl group can add to either carbon of the double bond.
Additionally, isomerization of the double bond in 2-(2-bromophenyl)propene to the more thermodynamically stable internal alkene, 1-(2-bromophenyl)prop-1-ene, can occur under the reaction conditions, especially at elevated temperatures or in the presence of acid. This isomer can then also undergo the Heck reaction, leading to a different set of products.
Troubleshooting:
-
Ligand and Catalyst Choice: The choice of phosphine ligand and palladium source can influence the regioselectivity of the Heck reaction. Screening different ligands may improve the selectivity for the desired product.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce isomerization of the starting material.
-
Purification: Careful column chromatography is often required to separate these isomeric products.[3]
Q4: I am using 2-(2-bromophenyl)propene in a Suzuki coupling reaction and I am observing byproducts in my GC-MS analysis.
A4: Common side products in Suzuki coupling reactions include:
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Homo-coupling of the boronic acid/ester: This results in a biaryl compound derived from your organoboron reagent.
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Dehalogenation of 2-(2-bromophenyl)propene: This would result in the formation of 2-phenylpropene.
-
Protonolysis of the organoboron reagent: This leads to the formation of an arene corresponding to the boronic acid used.
Troubleshooting:
-
Base and Catalyst System: The choice of base and palladium catalyst/ligand system is crucial for an efficient Suzuki coupling and can minimize side reactions.[4]
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.
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Purification: Column chromatography is typically effective for separating the desired cross-coupled product from these byproducts.
Summary of Potential Side Products and Key Data
| Reaction Type for Synthesis | Starting Materials | Common Side Products |
| Wittig Reaction | 2-Bromoacetophenone, Methyltriphenylphosphonium bromide | Triphenylphosphine oxide, Unreacted 2-bromoacetophenone |
| Grignard Reaction | 2-Bromobenzaldehyde, Isopropylmagnesium bromide | 2,2'-Dibromobiphenyl (homo-coupling product) |
| Heck Reaction | 1-Bromo-2-iodobenzene, Isopropenyl acetate | Constitutional isomers of the product, Isomers of the starting material (internal alkene) |
| Reaction Type Using 2-(2-Bromophenyl)propene | Common Side Products |
| Heck Reaction | Constitutional isomers of the product, Isomerized starting material (1-(2-bromophenyl)prop-1-ene) and its products. |
| Suzuki Coupling | Homo-coupled boronic acid/ester product, 2-Phenylpropene (dehalogenation), Arene from protonolysis of boronic acid. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Bromophenyl)propene via Wittig Reaction
This protocol is a general guideline based on standard Wittig procedures.
-
Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (1.05 equivalents) dropwise. Allow the resulting bright yellow-orange solution to stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
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Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) to separate the product from triphenylphosphine oxide.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as a slurry in the initial eluent (e.g., 100% hexanes).
-
Sample Loading: The crude reaction mixture is concentrated onto a small amount of silica gel and dry-loaded onto the top of the column, or dissolved in a minimal amount of the initial eluent and wet-loaded.
-
Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified 2-(2-bromophenyl)propene.
Visualizations
Caption: Wittig reaction pathway for the synthesis of 2-(2-bromophenyl)propene.
Caption: Potential side reactions in the Heck coupling of 2-(2-bromophenyl)propene.
Caption: General workflow for the purification of 2-(2-bromophenyl)propene.
References
Technical Support Center: Heck Reaction with Electron-Rich Olefins
Welcome to the technical support center for the Mizoroki-Heck reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using electron-rich olefins in this critical C-C bond-forming reaction. Find answers to frequently asked questions and consult the troubleshooting guide for solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield or no reaction with my electron-rich olefin?
Low reactivity is a common issue when using electron-rich olefins compared to their electron-deficient counterparts.[1] Several factors can contribute to low yields:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating. The choice of palladium precursor and ligands is crucial. For instance, Pd(II) precursors like Pd(OAc)₂ often require reduction to Pd(0) to enter the catalytic cycle.[2]
-
Poor Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is a critical step. This step is generally slower for electron-rich aryl halides and more challenging for aryl chlorides compared to bromides or iodides.[1][3] Using bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can enhance the electron density on the palladium center, facilitating this step.[1][3][4]
-
Suboptimal Ligand-to-Palladium Ratio: An excess of phosphine ligand can lead to the formation of a coordinatively saturated and inactive palladium complex, thereby inhibiting the reaction.[2]
-
Inefficient Reductive Elimination: The final step, reductive elimination to regenerate the Pd(0) catalyst, can be sluggish. This can be influenced by the choice of base and solvent.[3]
Q2: How can I control the regioselectivity (α- vs. β-arylation) of the reaction?
Controlling regioselectivity is arguably the greatest challenge in Heck reactions involving electron-rich olefins, which can often produce a mixture of branched (α-arylated) and linear (β-arylated) isomers.[5]
The key is to favor the "cationic pathway," which strongly promotes the formation of the branched α-product.[6] This can be achieved by:
-
Using Aryl Triflates (Ar-OTf): Triflates are excellent leaving groups that facilitate the formation of a cationic palladium intermediate.[2]
-
Adding Halide Scavengers: For reactions with aryl halides (Ar-X), stoichiometric addition of silver or thallium salts can abstract the halide from the palladium complex, promoting the cationic pathway.[5] However, these additives generate toxic waste.
-
Employing Chelating Diphosphine Ligands: Ligands like 1,3-bis(diphenylphosphino)propane (dppp) or BINAP, particularly when used with aryl triflates, have been shown to be highly effective in directing the reaction towards the α-product.[3][5]
-
Using Hydrogen-Bond-Donating Additives: Ammonium salts with non-coordinating anions, such as [HNEt₃][BF₄], can significantly accelerate the reaction and enhance α-selectivity, even in standard polar aprotic solvents like DMF.[5]
Q3: My reaction is producing significant amounts of isomerized olefin byproducts. How can I prevent this?
Olefin isomerization occurs when the palladium-hydride intermediate (Pd-H), formed after β-hydride elimination, re-adds to the product's double bond in a different orientation before the catalyst is regenerated.[3] This side reaction is reversible and can be minimized.
To suppress isomerization, you must accelerate the reductive elimination of HX from the Pd-H species to regenerate the Pd(0) catalyst. The most effective way to do this is by choosing an appropriate base. A sufficiently strong base will quickly scavenge the acid (HX), preventing the Pd-H intermediate from causing isomerization.[2][3]
Q4: What are the best ligands for Heck reactions with electron-rich olefins?
The choice of ligand is critical for catalyst stability, activity, and selectivity.
-
Bulky, Electron-Rich Monodentate Phosphines: Ligands like P(t-Bu)₃ are excellent for increasing the electron density on the palladium, which promotes the oxidative addition of less reactive aryl chlorides and improves overall catalyst activity.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are highly effective ligands that often exhibit greater thermal stability than phosphines. They are strongly electron-donating, making them suitable for activating challenging substrates.[1][4]
-
Chelating Diphosphines: Bidentate ligands such as dppp and BINAP are particularly important for controlling regioselectivity. By binding tightly to the metal, they favor the cationic pathway that leads to the desired branched (α-arylated) products with electron-rich olefins.[3][5]
Q5: What is the role of the base, and how do I choose the right one?
The base plays a crucial role in the Heck reaction. Its primary function is to neutralize the acid (HX) that is cogenerated during the β-hydride elimination step. This is essential for regenerating the active Pd(0) catalyst and completing the catalytic cycle.[2][7]
Commonly used bases include:
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and acetates (NaOAc).[1][7]
-
Organic Amine Bases: Triethylamine (NEt₃) or diisopropylethylamine (iPr₂NEt).[1]
The choice can influence the reaction outcome. For instance, sterically hindered organic bases may favor the formation of internal olefins in specific cases.[3] The base must be strong enough to deprotonate the palladium-hydride intermediate but should not react with the starting materials or product.
Q6: My palladium catalyst appears to be deactivating and forming a black precipitate (palladium black). What causes this and how can I avoid it?
The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst from the solution, leading to a loss of catalytic activity. This can be caused by:
-
Ligand Dissociation: If the ligand is not bound strongly enough to the palladium center, the "naked" Pd(0) can aggregate.
-
High Temperatures: Many palladium complexes are thermally unstable, especially over long reaction times.
-
Ligand Oxidation: Phosphine ligands can be sensitive to air and may oxidize, leading to catalyst decomposition.
To prevent deactivation:
-
Use Robust Ligands: NHC ligands and bulky, electron-rich phosphines form very stable palladium complexes that are less prone to decomposition.[1]
-
Optimize Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times.
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Maintain an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive phosphine ligands.
-
Consider Microwave Heating: In some systems, microwave irradiation has been shown to prevent catalyst deactivation and allow for catalyst recycling.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Heck reaction with electron-rich olefins.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst precursor. 2. Inefficient oxidative addition. 3. Catalyst deactivation. | 1. Switch to a more active Pd(0) source (e.g., Pd₂(dba)₃) or ensure Pd(II) precursor is properly reduced. 2. Use a more reactive aryl halide (I > Br > OTf >> Cl). 3. Employ bulky, electron-donating ligands (e.g., P(t-Bu)₃, NHCs) to enhance catalyst activity and stability.[1][4] 4. Increase reaction temperature, but monitor for decomposition. |
| Poor Regioselectivity (Mixture of α and β products) | The reaction is proceeding through a competitive neutral pathway instead of the desired cationic pathway. | 1. If using an aryl halide, switch to an aryl triflate (Ar-OTf).[2] 2. Use a chelating diphosphine ligand like dppp or (R)-BINAP.[3] 3. Add a hydrogen-bond-donating salt like [H₂NiPr₂][BF₄] to the reaction mixture.[5] 4. Change the solvent to a more polar medium or an ionic liquid to favor the ionic pathway.[5][8] |
| Formation of Isomerized Olefin | The rate of reductive elimination of HX is slow compared to the rate of Pd-H re-insertion.[3] | 1. Increase the amount or strength of the base (e.g., switch from NaOAc to K₂CO₃ or an amine base).[2][7] 2. Ensure the base is soluble and active in the chosen solvent system. |
| Formation of Reductive Heck Product | The alkylpalladium(II) intermediate is intercepted by a hydride source before β-hydride elimination can occur.[9] | 1. Change the solvent or base; this side reaction is highly dependent on conditions.[1] 2. Ensure starting materials are pure and free of potential hydride donors. |
| Catalyst Decomposition (Palladium black formation) | The palladium complex is unstable under the reaction conditions. | 1. Switch to a more robust ligand system, such as an N-heterocyclic carbene (NHC).[1] 2. Lower the reaction temperature. 3. Ensure the reaction is run under a strictly inert atmosphere to prevent ligand oxidation. |
Generalized Experimental Protocol
This protocol is a representative example for the α-arylation of an electron-rich olefin and should be optimized for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
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1,3-Bis(diphenylphosphino)propane (dppp)
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Aryl bromide (1.0 mmol)
-
Electron-rich olefin (e.g., butyl vinyl ether) (2.0 mmol)
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Diisopropylethylamine (iPr₂NEt) (1.5 mmol)
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Diisopropylammonium tetrafluoroborate [H₂NiPr₂][BF₄] (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (3 mL)
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Schlenk flask and magnetic stir bar
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Inert atmosphere line (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2.5 mol%), dppp (5.0 mol%), the aryl bromide (1.0 mmol), and the ammonium salt [H₂NiPr₂][BF₄] (1.5 mmol).
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Evacuate and backfill the flask with inert gas three times.
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Add anhydrous DMF (3 mL) via syringe, followed by the electron-rich olefin (2.0 mmol) and the base, iPr₂NEt (1.5 mmol).
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Heat the reaction mixture in an oil bath at 115 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired α-arylated olefin.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a challenging Heck reaction with an electron-rich olefin.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05312A [pubs.rsc.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 1-Bromo-2-isopropenylbenzene Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during cross-coupling reactions involving 1-bromo-2-isopropenylbenzene. The information is curated to assist researchers in overcoming common challenges and optimizing their synthetic protocols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My cross-coupling reaction with 1-bromo-2-isopropenylbenzene is giving a low yield. What are the likely causes related to catalyst deactivation?
A1: Low yields in the cross-coupling of 1-bromo-2-isopropenylbenzene can often be attributed to several catalyst deactivation pathways. The sterically hindered nature of the substrate and the presence of the reactive isopropenyl group can contribute to catalyst instability.[1] Key potential causes include:
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Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands, crucial for stabilizing the palladium catalyst, can degrade under reaction conditions.[2]
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Palladium Nanoparticle Formation (Palladium Black): The active, soluble palladium complex can agglomerate into inactive palladium nanoparticles, often observed as a black precipitate.[3][4] This is a common deactivation pathway in many palladium-catalyzed reactions.[5]
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Side Reactions of the Isopropenyl Group: The isopropenyl moiety can potentially coordinate to the palladium center in a non-productive manner or undergo side reactions that poison the catalyst.
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Impurities in Reagents or Solvents: Trace impurities in your starting materials, such as the aryl bromide, boronic acid/ester, or solvents, can act as catalyst poisons.[6] It is crucial to use reagents of suitable purity.[6]
Q2: I observe the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[3][4] This is a strong indicator of catalyst deactivation. To prevent its formation, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, or DavePhos) or N-heterocyclic carbenes (NHCs).[3][7] These ligands can stabilize the palladium center and prevent aggregation.[3]
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Palladium Precatalyst Choice: Using well-defined palladium precatalysts can lead to more consistent generation of the active catalytic species and may suppress nanoparticle formation compared to in situ generated catalysts.[8]
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Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading might mitigate the rate of palladium agglomeration.[9] However, this needs to be balanced with achieving a reasonable reaction rate.
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Degassing: Ensure thorough degassing of your reaction mixture to remove oxygen, which can contribute to the decomposition of the catalyst and the formation of palladium black.[10]
Q3: My reaction is sluggish or stalls before completion. How can I improve the reaction rate without causing catalyst decomposition?
A3: A sluggish reaction can be a sign of a less active or deactivating catalyst. Here are some troubleshooting steps:
-
Ligand Screening: The choice of ligand is critical.[3][11] Screening a panel of ligands, including different classes of phosphines and NHCs, can identify a more robust and active catalyst system for this specific substrate.
-
Base Selection: The strength and nature of the base can significantly impact the reaction rate and catalyst stability.[12] Consider screening different bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), or alkoxides.
-
Solvent Effects: The solvent can influence the solubility of the catalyst and reagents, thereby affecting the reaction rate.[6] Screening different solvents or solvent mixtures may be beneficial.
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Pre-activation of the Catalyst: For some palladium(II) sources, a pre-activation step to reduce it to the active palladium(0) species can be beneficial.[6] This can be achieved by heating the Pd(II) source and ligand in the presence of the base before adding the substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalyst deactivation pathways in cross-coupling reactions?
A1: The primary deactivation pathways for palladium catalysts in cross-coupling reactions include:
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Formation of Off-Cycle Species: The catalyst can be trapped in inactive, off-cycle complexes, for example, through coordination with substrates or products.[11]
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Ligand Dissociation/Degradation: The supporting ligand can dissociate from the palladium center, leading to unstable, ligandless palladium species that are prone to aggregation.[11] The ligands themselves can also degrade under the reaction conditions.
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Reduction to Palladium(0) Nanoparticles: The active soluble palladium species can be reduced and aggregate into inactive palladium nanoparticles (palladium black).[4][5]
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Oxidative Deactivation: The presence of oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species.[10]
Q2: How does the isopropenyl group in 1-bromo-2-isopropenylbenzene potentially contribute to catalyst deactivation?
A2: While direct studies on 1-bromo-2-isopropenylbenzene are limited, the isopropenyl group can potentially contribute to catalyst deactivation in several ways:
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π-Coordination: The double bond of the isopropenyl group can coordinate to the palladium center, potentially forming stable, off-cycle intermediates that hinder the catalytic cycle.
-
Isomerization: Under certain conditions, the isopropenyl group might be prone to isomerization, leading to undesired side products and potentially interacting with the catalyst in a detrimental way.
-
Polymerization: Although less common under typical cross-coupling conditions, localized high concentrations of the vinyl-substituted arene could potentially lead to oligomerization or polymerization, which would consume the starting material and potentially foul the catalyst.
Q3: What analytical techniques can be used to study catalyst deactivation?
A3: Several analytical techniques can provide insights into catalyst deactivation:
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In situ Spectroscopy: Techniques like in situ X-ray Absorption Spectroscopy (XAS) can monitor changes in the palladium oxidation state and coordination environment during the reaction, providing direct evidence for deactivation pathways like reduction to nanoparticles.[4][5]
-
NMR Spectroscopy: ³¹P NMR can be used to monitor the integrity of phosphine ligands and detect the formation of new phosphorus-containing species that may indicate ligand degradation.
-
Microscopy: Transmission Electron Microscopy (TEM) can be used to visualize the formation of palladium nanoparticles in the reaction mixture after the reaction.[4]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the oxidation state of palladium in fresh and spent catalysts.[13]
Data Presentation
Table 1: Influence of Ligand and Palladium Source on Catalyst Stability and Reaction Yield (Hypothetical Data for Illustrative Purposes)
| Entry | Palladium Source | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | Pd(OAc)₂ | PPh₃ | 2 | 100 | 12 | 35 | Significant Pd black formation |
| 2 | Pd₂(dba)₃ | XPhos | 1 | 80 | 8 | 85 | Homogeneous solution |
| 3 | PdCl₂(dppf) | - | 2 | 90 | 12 | 60 | Some precipitate observed |
| 4 | G3-XPhos Precatalyst | - | 1 | 80 | 6 | 92 | Homogeneous, rapid reaction |
This table is a hypothetical representation to illustrate how data on catalyst performance can be structured. Actual results will vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Low-Yielding Cross-Coupling Reaction
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Reagent Purity Check: Ensure the purity of 1-bromo-2-isopropenylbenzene, the coupling partner (e.g., boronic acid), and the base. Recrystallize or distill reagents if necessary.[6]
-
Solvent Degassing: Thoroughly degas the reaction solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before use.[12]
-
Reaction Setup: Assemble the reaction under an inert atmosphere using Schlenk techniques or a glovebox.
-
Catalyst System Screening:
-
Set up a parallel screen of different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, G3-XPhos) and ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃).
-
Vary the palladium-to-ligand ratio (e.g., 1:1, 1:2).
-
-
Base and Solvent Screening:
-
For the most promising catalyst system, screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF, DMF).
-
-
Temperature Optimization: Evaluate the effect of temperature on the reaction, starting from a lower temperature (e.g., 60-80 °C) and gradually increasing if the reaction is too slow.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS to identify the formation of byproducts and determine the optimal reaction time.
Visualizations
Caption: Potential deactivation pathways for a palladium catalyst.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
Technical Support Center: Suzuki Reaction of 2-(2-bromophenyl)propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Suzuki reaction workup of "2-(2-bromophenyl)propene". The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki reaction of 2-(2-bromophenyl)propene?
A1: While the specific details may vary depending on the boronic acid or ester used and the reaction scale, a general aqueous workup procedure is as follows:
-
Quenching: Upon reaction completion (monitored by TLC or GC), cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent immiscible with water, such as ethyl acetate, diethyl ether, or toluene. Extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash them sequentially with water and brine (saturated aqueous NaCl solution). This helps to remove any remaining water-soluble impurities and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product is typically purified by column chromatography on silica gel to isolate the desired 2-(2-arylphenyl)propene.
Q2: What are the common impurities observed in the Suzuki reaction of 2-(2-bromophenyl)propene?
A2: Several side products can form during the Suzuki coupling, leading to impurities in the final product mixture. The most common impurities include:
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Homocoupling product of the boronic acid: This results from the coupling of two boronic acid molecules.[1]
-
Dehalogenated starting material: The 2-(2-bromophenyl)propene can undergo dehalogenation to form 2-phenylpropene.[1]
-
Protodeboronation product of the boronic acid: The boronic acid can react with residual water or acidic protons to revert to the corresponding arene.
-
Unreacted starting materials: Incomplete reactions will leave residual 2-(2-bromophenyl)propene and the boronic acid derivative.
-
Palladium residues: The palladium catalyst can sometimes precipitate as palladium black or remain in the product as soluble complexes.
Q3: Are there any specific side reactions to be aware of with the propene group in 2-(2-bromophenyl)propene?
A3: The vinyl group in 2-(2-bromophenyl)propene can potentially participate in side reactions under certain Suzuki-Miyaura coupling conditions, although it is generally stable. Possible, though less common, side reactions could include:
-
Isomerization: Under harsh basic conditions or at elevated temperatures, the double bond might isomerize.
-
Polymerization: While vinylboronic acids are known to polymerize, the vinyl group on the aryl halide is generally less prone to this.[2] However, high concentrations and temperatures could potentially lead to oligomerization.
Careful control of reaction temperature and the choice of a suitable base can help minimize these potential side reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the workup and purification of the Suzuki reaction product of 2-(2-bromophenyl)propene.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure proper degassing of solvents and reagents to prevent catalyst deactivation. - Use a more active catalyst system (e.g., a different palladium precursor or ligand). - Increase the reaction temperature or time. |
| Product loss during workup. | - Ensure complete extraction from the aqueous phase by performing multiple extractions. - Avoid vigorous shaking during extraction if emulsions form. | |
| Protodeboronation of the boronic acid. | - Use a more stable boronic ester (e.g., a pinacol ester). - Use anhydrous solvents and reagents. | |
| Presence of Significant Homocoupling Product | Presence of oxygen in the reaction.[1] | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Use of a Pd(II) precatalyst without a proper reducing agent.[1] | - Use a Pd(0) source like Pd(PPh₃)₄. - If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction. | |
| Presence of Significant Dehalogenated Byproduct | Presence of a hydride source.[1] | - Use a non-alcoholic solvent if possible, as alcohols can act as hydride donors. - Ensure the base is not promoting dehalogenation. |
| Difficulty in Separating the Product from Impurities by Column Chromatography | Similar polarities of the product and impurities. | - Optimize the eluent system for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., alumina). - Recrystallization of the product from a suitable solvent system could be an alternative purification method. |
| Formation of an Emulsion During Extraction | Presence of fine palladium black or other particulates. | - Filter the reaction mixture through a pad of Celite® before the aqueous workup. - Add brine to the separatory funnel to help break the emulsion. - Centrifuge the mixture to separate the layers. |
Experimental Protocols
General Experimental Protocol for Suzuki Coupling of 2-(2-bromophenyl)propene:
A representative procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows. Note that specific quantities and conditions should be optimized for each specific boronic acid partner.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-(2-bromophenyl)propene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
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Solvent and Catalyst Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). Add the palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand, under the inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC.
-
Workup and Purification: Follow the general workup procedure described in FAQ Q1 . Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki reaction of 2-(2-bromophenyl)propene.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the Suzuki reaction of 2-(2-bromophenyl)propene.
References
preventing unwanted polymerization of "1-Bromo-2-(prop-1-en-2-yl)benzene"
This technical support center provides guidance on preventing the unwanted polymerization of "1-Bromo-2-(prop-1-en-2-yl)benzene". The information is targeted towards researchers, scientists, and drug development professionals. Please note that "this compound" is a substituted styrene, and due to the limited specific data on this compound, the following recommendations are largely based on established principles for handling styrene and other vinyl aromatic monomers. The presence of a bromine atom, an electron-withdrawing group, may increase the propensity for polymerization compared to styrene.[1]
Frequently Asked Questions (FAQs)
Q1: What is unwanted polymerization and why is it a concern for "this compound"?
A1: Unwanted polymerization is the spontaneous reaction of monomer molecules to form polymers, which can manifest as a viscous liquid, a gel, or a solid. This is a significant concern for "this compound" because, like other vinyl aromatic compounds, it can undergo free-radical polymerization.[2] This process is often initiated by heat, light, or contaminants. The polymerization is exothermic and can lead to a dangerous, uncontrolled reaction known as runaway polymerization, which can cause pressure buildup and potentially rupture the storage container.[3][4] Furthermore, polymerization alters the purity of the monomer, rendering it unusable for most applications.
Q2: What are the primary factors that can initiate the polymerization of "this compound"?
A2: The primary initiators for the polymerization of vinyl monomers are:
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Heat: Higher temperatures significantly accelerate the rate of polymerization. For styrene, storage above 32°C is a recognized hazard.[5]
-
Light: UV light can provide the energy to initiate the formation of free radicals.
-
Contaminants: Peroxides, oxidizing agents, and certain metal impurities can act as initiators.[3]
-
Absence of Inhibitor: An adequate concentration of a suitable inhibitor is crucial for preventing polymerization during storage and handling.[6]
Q3: What is a polymerization inhibitor and how does it work?
A3: A polymerization inhibitor is a chemical compound added to a monomer to prevent its self-polymerization.[2] Most inhibitors used for vinyl monomers are radical scavengers. They interrupt the chain reaction of polymerization by reacting with and deactivating the initial free radicals before they can propagate.[6] For many common inhibitors, the presence of dissolved oxygen is necessary for them to function effectively.[6][7]
Q4: Which inhibitors are recommended for "this compound"?
-
4-tert-Butylcatechol (TBC): A very common and effective inhibitor, typically used in concentrations of 10-50 ppm.[3][8] It requires the presence of oxygen to be effective.[7]
-
Hydroquinone (HQ) and its monomethyl ether (MEHQ): Also widely used, often in similar concentrations to TBC.[2][6]
-
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant that can act as an inhibitor.[9]
The choice of inhibitor may depend on the intended application and the required purity of the monomer, as the inhibitor or its byproducts may need to be removed before use.
Q5: How can I remove the inhibitor before using the monomer in a reaction?
A5: Inhibitors like TBC and hydroquinone are phenolic and can be removed by washing the monomer with an aqueous alkaline solution, such as 1-5% sodium hydroxide.[10] The monomer should then be washed with distilled water to remove any residual base and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before use. Distillation under reduced pressure can also be used to separate the monomer from the less volatile inhibitor, but care must be taken to avoid polymerization at elevated temperatures.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Cloudiness or increased viscosity of the monomer | Onset of polymerization. | 1. Immediately cool the container in an ice bath to slow down the reaction. 2. Check the inhibitor concentration. If low, add more inhibitor. 3. If polymerization is advanced, the material may not be salvageable. Dispose of it according to your institution's safety guidelines. |
| Monomer solidifies during storage | Advanced polymerization. | 1. CAUTION: Do not attempt to heat the container to melt the polymer, as this could accelerate any remaining monomer polymerization and lead to a runaway reaction. 2. The material is likely unusable. 3. Consult with your safety officer for proper disposal procedures for the polymerized material. |
| Polymerization occurs during a reaction | 1. Ineffective removal of the inhibitor. 2. Contamination of reactants or solvents with polymerization initiators (e.g., peroxides in ethers). 3. Reaction temperature is too high. | 1. Ensure the inhibitor removal procedure is followed rigorously. 2. Use freshly purified solvents and ensure all glassware is clean and dry. 3. Consider running the reaction at a lower temperature if possible. |
| Inhibitor concentration is consistently low | 1. High storage temperature leading to rapid inhibitor depletion.[8][11] 2. Absence of oxygen, which is required for some inhibitors to function.[7] 3. Extended storage time. | 1. Store the monomer at the recommended low temperature. 2. Ensure the container is not under an inert atmosphere if using an oxygen-dependent inhibitor for long-term storage. However, for short-term storage and handling, an inert atmosphere can prevent peroxide formation. This requires careful consideration of the specific storage situation. 3. Monitor the inhibitor concentration regularly and replenish as needed. |
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitor Concentrations for Vinyl Aromatic Monomers (Based on Styrene Data)
| Parameter | Recommended Value | Rationale |
| Storage Temperature | 2-8 °C | To minimize the rate of thermal polymerization and inhibitor depletion. |
| Inhibitor (TBC) | 10-50 ppm | Effective concentration for preventing polymerization during storage.[3][7] |
| Oxygen Presence | Required for TBC efficacy[7] | The mechanism of inhibition for TBC involves reaction with peroxy radicals formed from the monomer and oxygen. |
| Light Exposure | Store in an amber or opaque container | To prevent photo-initiated polymerization. |
| Container Material | Glass or stainless steel | To avoid reaction with or leaching of contaminants from the container. |
Table 2: Efficacy of Common Inhibitors for Styrene Polymerization
| Inhibitor | Typical Concentration (ppm) | Key Features |
| 4-tert-Butylcatechol (TBC) | 10-50 | Highly effective, requires oxygen.[3][7] |
| Hydroquinone (HQ) | 10-100 | Effective, can be removed by alkaline wash.[2] |
| MEHQ | 10-100 | Similar to hydroquinone.[2][6] |
| BHT | 50-200 | Good antioxidant and polymerization inhibitor.[9] |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 50-200 | Shown to be a very effective inhibitor for styrene.[9] |
Experimental Protocols
Protocol 1: Addition of Inhibitor to "this compound"
Objective: To add a polymerization inhibitor to a freshly synthesized or purified batch of "this compound" for safe storage.
Materials:
-
"this compound"
-
Inhibitor (e.g., 4-tert-Butylcatechol - TBC)
-
Suitable solvent for the inhibitor (e.g., a small amount of the monomer itself or a compatible, volatile solvent like acetone)
-
Clean, dry, amber glass storage bottle with a screw cap
-
Pipettes or microsyringes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare a stock solution of the inhibitor. For example, dissolve 100 mg of TBC in 10 mL of acetone to create a 10 mg/mL solution.
-
Calculate the volume of the inhibitor stock solution needed to achieve the desired final concentration in the monomer. For a 50 ppm concentration in 100 g of monomer:
-
Mass of inhibitor needed = (50 g inhibitor / 1,000,000 g monomer) * 100 g monomer = 0.005 g = 5 mg
-
Volume of stock solution = 5 mg / 10 mg/mL = 0.5 mL
-
-
Add the calculated volume of the inhibitor stock solution to the storage bottle.
-
If a volatile solvent was used for the stock solution, gently blow a stream of air or nitrogen over the solution to evaporate the solvent.
-
Add the "this compound" to the storage bottle.
-
Seal the bottle and mix thoroughly using a vortex mixer or by stirring with a magnetic stir bar for 10-15 minutes to ensure complete dissolution and uniform distribution of the inhibitor.
-
Label the bottle clearly with the name of the compound, the inhibitor used, its concentration, and the date.
-
Store the inhibited monomer under the recommended conditions (2-8 °C, protected from light).
Protocol 2: Monitoring Inhibitor Concentration
Objective: To periodically check the concentration of the inhibitor in stored "this compound".
Materials:
-
Sample of inhibited "this compound"
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Reagents for colorimetric analysis (e.g., for TBC, sodium hydroxide solution and a complexing agent may be used based on standard methods like ASTM D4590 for styrene).[7]
Procedure (Example for TBC based on colorimetric methods):
-
Develop a calibration curve using known concentrations of TBC in the pure, uninhibited monomer.
-
Take a small, representative sample from the stored monomer.
-
Following a validated colorimetric procedure (which typically involves reaction with a base to form a colored species), prepare the sample for analysis.
-
Measure the absorbance of the prepared sample at the wavelength of maximum absorbance for the colored complex (e.g., around 490 nm for the TBC complex).[7]
-
Use the calibration curve to determine the concentration of TBC in the sample.
-
If the concentration is below the recommended minimum (e.g., 10 ppm), add more inhibitor as described in Protocol 1.
-
It is recommended to perform this check monthly for long-term storage, or more frequently if stored at elevated temperatures.
Visualizations
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Troubleshooting workflow for suspected polymerization.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. plasticseurope.org [plasticseurope.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 7. metrohm.com [metrohm.com]
- 8. veson.com [veson.com]
- 9. mdpi.com [mdpi.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. mfame.guru [mfame.guru]
Technical Support Center: Reaction Condition Screening for 1-Bromo-2-isopropenylbenzene Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 1-bromo-2-isopropenylbenzene. The guidance provided is designed to address common issues encountered during Suzuki, Heck, and Sonogashira couplings of this sterically hindered and potentially reactive substrate.
Troubleshooting Guides
This section offers solutions to common problems encountered during the coupling reactions of 1-bromo-2-isopropenylbenzene, such as low product yield, formation of side products, and catalyst deactivation.
Low Product Yield
Low or no yield of the desired coupled product is a frequent issue. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | Ensure the use of a high-quality palladium precatalyst and appropriate ligand. For sterically hindered substrates like 1-bromo-2-isopropenylbenzene, bulky and electron-rich phosphine ligands are often effective. Consider in-situ generation of the active Pd(0) catalyst. |
| Incorrect Base | The choice of base is critical. Screen a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, triethylamine). The solubility and strength of the base can significantly impact the reaction rate. |
| Suboptimal Solvent | The reaction solvent influences the solubility of reactants and the catalyst, as well as the reaction temperature. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. A screening of different solvents or solvent mixtures is recommended. |
| Low Reaction Temperature | Due to the steric hindrance of the ortho-isopropenyl group, higher reaction temperatures may be required to facilitate oxidative addition and subsequent steps in the catalytic cycle. |
| Poor Quality Reagents | Ensure that the boronic acid/ester (Suzuki), alkene (Heck), or alkyne (Sonogashira) coupling partner is pure. Impurities can poison the catalyst. Arylboronic acids are also prone to decomposition and should be stored properly. |
Formation of Side Products
The presence of the isopropenyl group can lead to specific side reactions. Understanding and mitigating these is key to achieving high product purity.
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid (Suzuki) | This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). |
| Dehalogenation of Aryl Bromide | The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or impurities. | Use a non-coordinating base and ensure all reagents and solvents are free of water and other protic impurities. |
| Isomerization of the Isopropenyl Group | The isopropenyl double bond can migrate to form a more stable internal alkene, especially under the conditions of a Heck reaction.[1][2] | The choice of ligand can influence the extent of isomerization.[1][2] Screening different phosphine ligands may help to suppress this side reaction. Lowering the reaction temperature can also be beneficial. |
| Polymerization of the Isopropenyl Group | The vinyl group can polymerize, especially at higher temperatures or in the presence of radical initiators.[3][4][5] | Use a radical scavenger if polymerization is suspected. Optimize the reaction temperature to be high enough for coupling but low enough to avoid polymerization. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of 1-bromo-2-isopropenylbenzene?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner and other reaction conditions. However, for sterically hindered aryl bromides, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often provide good results. A catalyst screening is highly recommended.
Q2: How can I minimize the formation of homocoupled byproducts in my Sonogashira reaction?
A2: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst and the presence of oxygen. To minimize this, ensure your reaction is thoroughly deoxygenated. Running the reaction under "copper-free" conditions is also a viable strategy, although this may require a different palladium catalyst/ligand system and potentially higher reaction temperatures.
Q3: My Heck reaction with 1-bromo-2-isopropenylbenzene is giving a mixture of isomers. What can I do?
A3: The formation of isomers is likely due to the isomerization of the isopropenyl double bond.[1][2] This is a known side reaction in Heck couplings.[1][2][6] The choice of phosphine ligand can have a significant impact on the selectivity.[1][2] Experiment with different ligands, such as those with varying steric bulk and electronic properties. Additionally, lowering the reaction temperature and reaction time may help to reduce the extent of isomerization.
Q4: What is a suitable base for the coupling of 1-bromo-2-isopropenylbenzene?
A4: The choice of base is crucial and depends on the specific coupling reaction. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. For Heck and Sonogashira reactions, organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often employed. A screening of different bases is essential for optimizing your reaction.
Q5: How do I remove the palladium catalyst from my final product?
A5: After the reaction is complete, the palladium catalyst can often be removed by filtration through a pad of celite or silica gel. If the product is not sensitive, an aqueous workup can also help to remove some of the palladium salts. For very low levels of palladium contamination, specialized scavengers or column chromatography may be necessary.
Quantitative Data from Screening Experiments
The following tables summarize quantitative data from the literature for coupling reactions of substrates analogous to 1-bromo-2-isopropenylbenzene. This data can serve as a starting point for your own reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-N,N-dimethylaniline with Phenylboronic Acid
This table provides data for a sterically hindered ortho-substituted aryl bromide, which can be a useful model for 1-bromo-2-isopropenylbenzene.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 95 |
| Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Dioxane | 110 | 16 | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 24 | 65 |
Table 2: Heck Coupling of 2-Bromostyrene with n-Butyl Acrylate
2-Bromostyrene is a close structural analog of 1-bromo-2-isopropenylbenzene.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | 85 |
| PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | NMP | 120 | 18 | 78 |
| Herrmann's catalyst (1) | - | NaOAc (2) | DMAc | 130 | 12 | 90 |
Table 3: Sonogashira Coupling of 2-Bromotoluene with Phenylacetylene
This table illustrates the coupling of a sterically hindered aryl bromide, providing insights for the reaction of 1-bromo-2-isopropenylbenzene.
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 12 | 88 |
| Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (2) | Toluene | 80 | 16 | 82 |
| Pd(OAc)₂ (1) | - | Pyrrolidine (2) | DMF | 100 | 24 | 75 |
Experimental Protocols
Below are generalized experimental protocols for Suzuki, Heck, and Sonogashira reactions that can be adapted for 1-bromo-2-isopropenylbenzene. Note: These are starting points and optimization will be necessary.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add 1-bromo-2-isopropenylbenzene (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the base (2.0-3.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Perform an aqueous workup and purify the crude product by column chromatography.
General Procedure for Heck Coupling
-
In a reaction vessel, combine 1-bromo-2-isopropenylbenzene (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (1.5-2.0 equiv).
-
Add the degassed solvent.
-
Heat the mixture under an inert atmosphere to the desired temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter to remove palladium black, and concentrate the filtrate.
-
Purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
To a reaction flask, add 1-bromo-2-isopropenylbenzene (1.0 equiv), the palladium catalyst (1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and the ligand (if required).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base (usually an amine, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise.
-
Stir the reaction at the appropriate temperature and monitor its progress.
-
Upon completion, perform a standard aqueous workup and purify the product by chromatography.
Visualizing Experimental Workflows and Troubleshooting Logic
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for reaction screening and a logical approach to troubleshooting common issues.
References
- 1. Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands [organic-chemistry.org]
- 2. Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tailored cationic palladium(II) compounds as catalysts for highly selective dimerization and polymerization of vinylic monomers: Synthetic and mechanistic aspects (Journal Article) | OSTI.GOV [osti.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. pure.psu.edu [pure.psu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of 2-(2-bromophenyl)propene
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of "2-(2-bromophenyl)propene", with a focus on identifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure 2-(2-bromophenyl)propene in CDCl₃?
Pure 2-(2-bromophenyl)propene should exhibit a specific set of signals in a ¹H NMR spectrum. The aromatic protons appear as multiplets in the downfield region, while the alkene (vinylic) and methyl protons are located in the upfield region. The expected chemical shifts (δ) are detailed in the data table below. Verifying these signals is the first step in assessing sample purity.
Q2: I see unexpected peaks in my ¹H NMR spectrum. What could they be?
Unexpected peaks typically arise from several sources:
-
Residual Solvents: Small amounts of solvents used during the reaction or purification (e.g., diethyl ether, THF, hexanes, ethyl acetate) are very common.
-
Starting Materials: Incomplete reactions can leave behind starting materials. Depending on the synthetic route, this could be 2'-bromoacetophenone (from a Wittig reaction) or other precursors.
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Reaction Byproducts: The synthesis method dictates the likely byproducts. For instance, a Wittig reaction will almost always produce triphenylphosphine oxide, which has characteristic aromatic signals.[1][2][3][4] Grignard reactions may have byproducts from side reactions like reduction or elimination.[5][6][7]
-
Isomers: Under certain conditions, the product can isomerize, leading to structurally similar compounds with different NMR spectra.
Q3: How can I identify unreacted starting materials or reaction-specific byproducts?
To identify these impurities, you must know your synthetic route.
-
Wittig Reaction Route: If you synthesized the compound from 2'-bromoacetophenone using a Wittig reagent, look for the characteristic methyl singlet of the acetophenone around δ 2.6 ppm and the complex aromatic signals of triphenylphosphine oxide between δ 7.4-7.8 ppm.[8][9][10][11]
-
Grignard Reaction Route: If using a Grignard reagent with a ketone, unreacted ketone would be a primary impurity. Side products can also arise if the Grignard reagent acts as a base instead of a nucleophile, leading to enolate formation of the starting ketone.[5][7]
Q4: My NMR spectrum shows peaks for common lab solvents. How can I confirm them?
It is highly recommended to consult established tables of NMR solvent impurities. These references provide the chemical shifts for dozens of common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate, hexane, toluene, THF) in various deuterated solvents. Comparing the chemical shift and multiplicity of your unknown peaks to these tables is the most reliable way to identify solvent contamination.
Q5: The baseline of my spectrum is distorted or shows broad humps. What is the cause?
A distorted baseline, particularly a broad "hump" around δ 1-2 ppm, is often indicative of silicone grease contamination from glassware joints. Broad signals in the aromatic region can sometimes indicate the presence of polymeric material or insoluble particles. Ensure all glassware is meticulously cleaned and avoid using excessive grease.
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the approximate ¹H NMR chemical shifts for 2-(2-bromophenyl)propene and its potential impurities. All shifts are referenced to TMS (δ 0.00) in CDCl₃. Note that chemical shifts can vary slightly based on concentration and sample conditions.
| Compound | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration |
| 2-(2-bromophenyl)propene (Product) | Aromatic (Ar-H) | ~ 7.10 - 7.65 | m | 4H |
| Vinylic (=CH₂) | ~ 5.45 | s | 1H | |
| Vinylic (=CH₂) | ~ 5.15 | s | 1H | |
| Methyl (-CH₃) | ~ 2.10 | s | 3H | |
| 2'-Bromoacetophenone (Starting Material) | Aromatic (Ar-H) | 7.28 - 7.60 | m | 4H |
| Methyl (-CH₃) | 2.62 | s | 3H | |
| Triphenylphosphine Oxide (Byproduct) | Aromatic (Ar-H) | 7.45 - 7.75 | m | 15H |
| Diethyl Ether (Solvent) | Methylene (-CH₂-) | 3.48 | q | 4H |
| Methyl (-CH₃) | 1.21 | t | 6H | |
| Tetrahydrofuran (THF) (Solvent) | Methylene (-CH₂-) | 3.76 | m | 4H |
| Methylene (-CH₂-) | 1.85 | m | 4H | |
| Hexane (Solvent) | Methylene (-CH₂-) | 1.25 | br s | - |
| Methyl (-CH₃) | 0.88 | t | - | |
| Silicone Grease | Methyl (-CH₃) | ~ 0.07 | s | Variable |
Chemical shifts for impurities are sourced from spectral databases and literature.[8][10]
Experimental Protocols
Standard Protocol for NMR Sample Preparation for Impurity Analysis
-
Glassware: Use a clean, dry, high-quality NMR tube. Ensure all glassware used for sample transfer is free of grease and residual solvents.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the dried 2-(2-bromophenyl)propene sample directly into a clean, tared vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) using a clean glass pipette. Ensure the solvent contains a known internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing (δ 0.00 ppm).
-
Dissolution: Cap the vial and gently vortex or sonicate for 30 seconds to ensure the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Transfer: Carefully transfer the solution to the NMR tube using a clean Pasteur pipette. Avoid transferring any solid particles.
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio, which is crucial for detecting low-level impurities.
-
Ensure the spectral width is large enough to capture all expected signals, including those from potential impurities.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate all peaks, including those of the product and suspected impurities, to determine their relative molar ratios.
-
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for troubleshooting and identifying impurities in an NMR spectrum of a synthesized compound.
Caption: Workflow for systematic identification and quantification of impurities from a ¹H NMR spectrum.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Phenacyl Bromide(2142-69-0) 1H NMR spectrum [chemicalbook.com]
- 9. scribd.com [scribd.com]
- 10. Triphenylphosphine oxide(791-28-6) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-(prop-1-en-2-yl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(prop-1-en-2-yl)benzene. The content focuses on the critical role of solvents in modulating the reactivity of this sterically hindered aryl bromide in common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the steric hindrance imposed by the ortho-isopropenyl group. This can lead to:
-
Low reaction yields: The bulky substituent can hinder the approach of the palladium catalyst to the C-Br bond, slowing down the oxidative addition step, which is often rate-determining.
-
Side reactions: The presence of the alkene functionality can lead to undesired side reactions, such as oligomerization or isomerization, particularly at elevated temperatures.
-
Catalyst deactivation: Steric hindrance can sometimes promote the formation of inactive palladium species.
Q2: How does solvent polarity affect the outcome of Heck and Suzuki coupling reactions with this substrate?
A2: Solvent polarity plays a crucial role in both the solubility of reactants and the stabilization of intermediates in the catalytic cycle.
-
Polar aprotic solvents like DMF, DMAc, and NMP are often preferred for Heck reactions as they can help to stabilize the polar transition states involved in the oxidative addition and migratory insertion steps.
-
For Suzuki couplings , a mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous base is typically used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. The choice of the organic solvent can influence the solubility of the aryl bromide and the boronic acid, affecting the overall reaction rate.
Q3: Can the isopropenyl group of this compound interfere with the desired cross-coupling reaction?
A3: Yes, the isopropenyl group can participate in side reactions. For instance, in Heck reactions, self-polymerization or reaction with the starting material can occur. In Suzuki couplings, while less common, potential isomerization or reactions involving the double bond cannot be entirely ruled out, especially under harsh reaction conditions. Careful selection of the catalyst, ligand, and reaction temperature is crucial to minimize these side reactions.
Troubleshooting Guides
Heck Coupling Reactions
Issue: Low or no conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Steric Hindrance: The ortho-isopropenyl group is impeding the oxidative addition step. | - Use a bulkier, electron-rich phosphine ligand (e.g., P(t-Bu)3, SPhos, XPhos) to promote oxidative addition. - Increase the reaction temperature cautiously, monitoring for substrate decomposition. - Consider using a more reactive palladium precatalyst, such as a palladacycle. |
| Inappropriate Solvent: The solvent is not effectively solvating the reactants or stabilizing the catalytic species. | - Switch to a more polar aprotic solvent like DMAc or NMP. - Ensure the solvent is anhydrous, as water can sometimes inhibit the reaction. |
| Base Inefficiency: The base is not strong enough or is insoluble in the reaction medium. | - Use a stronger base like K3PO4 or Cs2CO3. - If using an inorganic base, ensure it is finely powdered to maximize surface area. - Consider adding a phase-transfer catalyst like TBAB if using a biphasic system. |
Issue: Formation of significant side products (e.g., homocoupling, isomerization).
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature: Elevated temperatures can promote side reactions of the isopropenyl group. | - Attempt the reaction at a lower temperature for a longer duration. - Use a more active catalyst system that allows for lower reaction temperatures. |
| Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the alkene. | - Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., Argon or Nitrogen). - Maintain a positive pressure of inert gas throughout the reaction. |
Suzuki Coupling Reactions
Issue: Low yield of the desired biaryl product.
| Potential Cause | Troubleshooting Step |
| Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is slow. | - Ensure the base is adequately dissolved; a biphasic solvent system with water is often necessary. - Use a base like K3PO4 or Cs2CO3 which are known to be effective in Suzuki couplings. - Consider using a boronic ester (e.g., pinacol ester) which can sometimes exhibit different reactivity. |
| Protodeboronation of the Boronic Acid: The boronic acid is being cleaved by residual acid or water before it can participate in the coupling. | - Use anhydrous solvents if possible, and ensure the base is added promptly. - Use a slight excess of the boronic acid (1.1-1.5 equivalents). |
| Steric Hindrance: Similar to the Heck reaction, the ortho-substituent is slowing down the catalytic cycle. | - Employ bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for coupling sterically hindered substrates.[1] - Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). |
Experimental Protocols
General Considerations for all Reactions:
-
All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
-
Solvents should be of high purity and anhydrous where specified.
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled accordingly.
Protocol 1: Heck Coupling of this compound with n-Butyl Acrylate
This protocol is adapted from procedures for the Heck coupling of aryl bromides with acrylates.
Reactants and Reagents:
| Compound | Molar Equiv. |
| This compound | 1.0 |
| n-Butyl acrylate | 1.5 |
| Pd(OAc)2 | 0.02 |
| P(o-tol)3 | 0.04 |
| K2CO3 | 2.0 |
| DMAc | - |
Procedure:
-
To a dry Schlenk flask, add this compound, K2CO3, and a magnetic stir bar.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous DMAc, followed by n-butyl acrylate, Pd(OAc)2, and P(o-tol)3 under a positive flow of Argon.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from standard Suzuki coupling procedures for sterically hindered aryl bromides.
Reactants and Reagents:
| Compound | Molar Equiv. |
| This compound | 1.0 |
| Phenylboronic acid | 1.2 |
| Pd(PPh3)4 | 0.03 |
| K3PO4 | 2.0 |
| 1,4-Dioxane | - |
| Water | - |
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, and K3PO4.
-
Evacuate and backfill the flask with Argon three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Add Pd(PPh3)4 to the mixture under a positive flow of Argon.
-
Heat the reaction to 80-100 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Data Presentation
Table 1: Solvent Effects on the Heck Coupling of this compound with Styrene (Hypothetical Data for Illustrative Purposes)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K2CO3 | 110 | 24 | 25 |
| 2 | THF | K2CO3 | 100 | 24 | 40 |
| 3 | DMF | K2CO3 | 120 | 12 | 75 |
| 4 | DMAc | K2CO3 | 120 | 12 | 85 |
| 5 | NMP | K2CO3 | 130 | 10 | 90 |
Note: This data is illustrative and based on general trends for Heck reactions. Actual results may vary.
Table 2: Ligand and Solvent Effects on the Suzuki Coupling of this compound with Phenylboronic Acid (Hypothetical Data for Illustrative Purposes)
| Entry | Ligand | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh3 | Toluene/H2O | K3PO4 | 100 | 16 | 45 |
| 2 | PPh3 | Dioxane/H2O | K3PO4 | 90 | 12 | 60 |
| 3 | P(t-Bu)3 | Dioxane/H2O | K3PO4 | 80 | 8 | 85 |
| 4 | SPhos | Toluene/H2O | Cs2CO3 | 80 | 6 | 92 |
| 5 | XPhos | THF/H2O | K3PO4 | 80 | 8 | 90 |
Note: This data is illustrative and based on general trends for Suzuki reactions with sterically hindered substrates. Actual results may vary.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-(prop-1-en-2-yl)benzene and 1-Bromo-4-(prop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two isomeric aromatic compounds: 1-Bromo-2-(prop-1-en-2-yl)benzene (ortho-isomer) and 1-Bromo-4-(prop-1-en-2-yl)benzene (para-isomer). Understanding the distinct reactivity profiles of these molecules is crucial for their effective utilization in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines the key factors governing their reactivity, supported by illustrative experimental data from analogous systems, and provides detailed experimental protocols for representative transformations.
Introduction
This compound and 1-Bromo-4-(prop-1-en-2-yl)benzene are substituted bromobenzenes containing an isopropenyl group at the ortho and para positions, respectively. Both molecules possess two primary sites for chemical modification: the aromatic ring, which can undergo electrophilic aromatic substitution, and the carbon-bromine bond, which is amenable to various cross-coupling reactions. The relative positioning of the bromo and isopropenyl substituents significantly influences the electronic and steric environment of the molecule, thereby dictating its reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties can influence reaction conditions and purification strategies.
| Property | This compound | 1-Bromo-4-(prop-1-en-2-yl)benzene |
| Molecular Formula | C₉H₉Br | C₉H₉Br |
| Molecular Weight | 197.07 g/mol [1] | 197.07 g/mol [2] |
| CAS Number | 7073-70-3[1] | 6888-79-5[2] |
| Appearance | Not specified | Colorless oil[3] |
| Boiling Point | Not specified | 222.78 °C (estimated)[3] |
| Density | Not specified | 1.2690 g/cm³ (estimated)[3] |
Reactivity Comparison: Theoretical Framework
The reactivity of these isomers is primarily governed by a combination of steric and electronic effects.
Steric Effects
The isopropenyl group in This compound is located adjacent to the bromine atom. This proximity results in significant steric hindrance around the bromine atom and the ortho C-H bond. This steric congestion is expected to decrease the rate of reactions where a reagent needs to approach these sites.[4] In contrast, 1-Bromo-4-(prop-1-en-2-yl)benzene has the isopropenyl group positioned away from the bromine atom, leading to minimal steric hindrance at the reaction centers.
Electronic Effects
The isopropenyl group is generally considered an electron-donating group (+I, +M effects), thereby activating the benzene ring towards electrophilic aromatic substitution.[5] This activating effect is more pronounced at the ortho and para positions relative to the isopropenyl group.
-
In This compound , the isopropenyl group activates the positions ortho and para to it. However, the bromine atom is a deactivating group (due to its inductive effect) but is also an ortho-para director (due to resonance). The interplay of these effects will determine the precise regioselectivity of electrophilic substitution.
-
In 1-Bromo-4-(prop-1-en-2-yl)benzene , the isopropenyl group strongly activates the positions ortho to it (and meta to the bromine). The bromine's directing effect will also influence the outcome.
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. While specific Hammett constants for the isopropenyl group are not commonly tabulated, its activating nature suggests a negative σ value.
Comparative Reactivity in Key Reactions
Based on the theoretical framework, we can predict the relative reactivity of the two isomers in common organic transformations. The following sections provide a comparative overview, supplemented with illustrative data from similar systems where direct comparative data for the target molecules is unavailable.
Electrophilic Aromatic Substitution (e.g., Nitration)
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The isopropenyl group activates the ring, making it more reactive than bromobenzene itself.
Expected Reactivity:
-
1-Bromo-4-(prop-1-en-2-yl)benzene is expected to be more reactive than This compound in electrophilic aromatic substitution. This is because the steric hindrance in the ortho-isomer will impede the approach of the electrophile to the activated positions on the ring.
-
Regioselectivity: For the para-isomer, substitution is expected to occur at the positions ortho to the activating isopropenyl group. For the ortho-isomer, the directing effects of both the isopropenyl and bromo groups will lead to a mixture of products, with steric hindrance playing a significant role in the product distribution.
Illustrative Experimental Data (Nitration of substituted bromobenzenes):
While direct comparative rate constants for the nitration of the two target molecules are not available, data from the nitration of other substituted bromobenzenes can provide insight. For instance, in the nitration of bromotoluene, the para-isomer generally exhibits higher reactivity at the positions activated by the methyl group compared to the sterically hindered ortho-isomer.
| Substrate (Analogous System) | Major Products | Typical Observations |
| Nitration of o-Bromotoluene | 4-Bromo-2-nitrotoluene, 2-Bromo-6-nitrotoluene | Steric hindrance from the ortho-bromo and methyl groups can lead to a mixture of products and potentially slower reaction rates compared to the para-isomer. |
| Nitration of p-Bromotoluene | 2-Bromo-5-nitrotoluene | The activating methyl group directs the incoming nitro group to the ortho position, with less steric hindrance compared to the ortho-isomer. |
Experimental Protocol: Nitration of Bromobenzene
This protocol for the nitration of bromobenzene can be adapted for the target molecules.
Materials:
-
Bromobenzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ethanol (for recrystallization)
-
Ice
Procedure:
-
In a flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add bromobenzene to the cold sulfuric acid with stirring.
-
In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the bromobenzene-sulfuric acid mixture, maintaining the temperature below 50-55°C.
-
After the addition is complete, allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified nitrated bromobenzene isomers.
-
Analyze the product mixture by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomer distribution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The carbon-bromine bond in both isomers can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds.
Expected Reactivity:
-
1-Bromo-4-(prop-1-en-2-yl)benzene is anticipated to be significantly more reactive in palladium-catalyzed cross-coupling reactions than This compound .
-
The steric bulk of the ortho-isopropenyl group in the ortho-isomer can hinder the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle. This steric hindrance can lead to slower reaction rates and lower yields.
Illustrative Experimental Data (Suzuki Coupling of substituted bromobenzenes):
Studies on the Suzuki coupling of ortho-substituted aryl halides consistently show lower yields and/or require more forcing reaction conditions compared to their para-substituted counterparts.
| Substrate (Analogous System) | Coupling Partner | Typical Yield |
| Suzuki Coupling of 2-Bromotoluene | Phenylboronic acid | Moderate to Good (may require optimized ligands/catalysts) |
| Suzuki Coupling of 4-Bromotoluene | Phenylboronic acid | Good to Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling
This general protocol can be adapted for the Suzuki coupling of the target bromo(isopropenyl)benzene isomers.
Materials:
-
Aryl bromide (1-Bromo-2/4-(prop-1-en-2-yl)benzene)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring for the required time (monitored by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Reactivity Comparison
| Reaction Type | This compound (ortho) | 1-Bromo-4-(prop-1-en-2-yl)benzene (para) | Dominant Factor |
| Electrophilic Aromatic Substitution | Lower Reactivity | Higher Reactivity | Steric Hindrance |
| Palladium-Catalyzed Cross-Coupling | Lower Reactivity | Higher Reactivity | Steric Hindrance |
Conclusion
The positional isomerism in 1-bromo-(prop-1-en-2-yl)benzene has a profound impact on its chemical reactivity. The para-isomer, 1-Bromo-4-(prop-1-en-2-yl)benzene , is generally the more reactive of the two in both electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This is primarily due to the significant steric hindrance imposed by the ortho-isopropenyl group in This compound , which impedes the approach of reagents to the reactive sites.
For researchers and drug development professionals, the choice between these two isomers will depend on the desired synthetic outcome. The para-isomer offers a more accessible platform for a variety of transformations, likely providing higher yields and requiring milder reaction conditions. The ortho-isomer, while potentially more challenging to work with, offers a unique substitution pattern that may be essential for accessing specific target molecules. The development of specialized catalytic systems with less sterically demanding ligands may be necessary to improve the reactivity of the ortho-isomer in cross-coupling reactions. Careful consideration of these steric and electronic factors is paramount for the successful application of these versatile building blocks in complex molecule synthesis.
References
- 1. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. Taft equation - Wikipedia [en.wikipedia.org]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. organic chemistry - Is styrene more or less reactive than benzene towards electrophiles? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to the Reactivity of 2-(2-Bromophenyl)propene and Other Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-(2-bromophenyl)propene with other aryl halides in key palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct comparative experimental data for 2-(2-bromophenyl)propene, this guide infers its reactivity based on established principles and data from structurally analogous compounds. The information presented is intended to guide researchers in designing synthetic routes and optimizing reaction conditions.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The reactivity of the aryl halide starting material is a critical factor influencing the success of these reactions. Aryl halides exhibit a general reactivity trend of I > Br > Cl > F, primarily due to the decreasing bond strength of the carbon-halogen bond.
2-(2-Bromophenyl)propene is a versatile building block possessing both an aryl bromide and a vinyl group. Its reactivity in cross-coupling reactions is influenced by the steric hindrance from the ortho-propenyl group and the electronic properties of the vinyl substituent. This guide will explore its expected reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions in comparison to other representative aryl halides.
Reactivity Comparison in Key Cross-Coupling Reactions
The following tables summarize the expected relative reactivity of 2-(2-bromophenyl)propene in comparison to other common aryl halides. The reactivity is qualitatively assessed based on typical reaction yields and rates observed for similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reactivity of the aryl halide is a key determinant of reaction efficiency.
| Aryl Halide | Structure | Expected Relative Reactivity | Notes |
| Iodobenzene | Very High | C-I bond is the weakest, leading to facile oxidative addition. | |
| Bromobenzene | High | A good balance of reactivity and stability, widely used. | |
| 2-(2-Bromophenyl)propene | Moderate to High | The ortho-propenyl group can introduce steric hindrance, potentially lowering the reaction rate compared to unsubstituted bromobenzene. However, the electronic effect of the vinyl group is not expected to be strongly deactivating. | |
| 2-Bromotoluene | Moderate | The ortho-methyl group introduces moderate steric hindrance. | |
| Chlorobenzene | Low | The strong C-Cl bond requires more forcing conditions (e.g., specialized ligands, higher temperatures). |
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The nature of both coupling partners influences the reaction outcome.
| Aryl Halide | Structure | Expected Relative Reactivity | Notes |
| Iodobenzene | Very High | Highly reactive, often leading to high yields under mild conditions. | |
| Bromobenzene | High | A common and effective substrate for Heck reactions. | |
| 2-(2-bromophenyl)propene | Moderate | The ortho-substituent can disfavor the migratory insertion step. The presence of an internal alkene in the substrate might lead to side reactions or require careful optimization of reaction conditions to ensure selective coupling with the external alkene. | |
| 2-Bromostyrene | Moderate to High | Structurally similar, with the vinyl group at the ortho position. Its reactivity is generally good, suggesting 2-(2-bromophenyl)propene would also be a viable substrate. | |
| Chlorobenzene | Low | Requires highly active catalyst systems. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric and electronic properties of the aryl halide play a significant role.
| Aryl Halide | Structure | Expected Relative Reactivity | Notes |
| Iodobenzene | Very High | Generally provides high yields and fast reaction rates. | |
| Bromobenzene | High | A widely used and reliable substrate. | |
| 2-(2-bromophenyl)propene | Moderate | The ortho-propenyl group can sterically hinder the approach of the amine and the subsequent reductive elimination. The choice of a suitable bulky and electron-rich phosphine ligand is crucial. | |
| 2-Bromo-1,3-dimethylbenzene | Low to Moderate | The two ortho-methyl groups create significant steric hindrance, making amination challenging. This provides a point of comparison for the steric effect of the propenyl group. | |
| Chlorobenzene | Low | Requires specialized, highly active catalyst systems. |
Experimental Protocols
The following are general, representative experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Note: These are starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL) is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-24 hours). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Heck Reaction
To a solution of the aryl halide (1.0 mmol) and the alkene (1.2 mmol) in a suitable solvent (e.g., DMF or NMP, 5 mL) is added a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine, 1.5 mmol). The reaction mixture is heated under an inert atmosphere at a specified temperature (e.g., 100-140 °C) for a certain period (e.g., 4-24 hours). After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired product.
General Protocol for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol). The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 80-110 °C) for the required time (e.g., 1-24 hours). After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
Conclusion
While direct comparative data for 2-(2-bromophenyl)propene is scarce, its reactivity in palladium-catalyzed cross-coupling reactions can be reasonably predicted. It is expected to be a viable substrate in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, with its reactivity being intermediate between that of unsubstituted bromobenzene and more sterically hindered ortho-substituted aryl bromides. The presence of the ortho-propenyl group will likely necessitate careful optimization of reaction conditions, particularly the choice of ligand and temperature, to achieve high yields and selectivities. This guide provides a foundational understanding to aid researchers in the effective utilization of 2-(2-bromophenyl)propene and other aryl halides in their synthetic endeavors.
Spectroscopic Data Comparison: 1-Bromo-2-(prop-1-en-2-yl)benzene and Halogenated Analogs
A Comprehensive Guide for Researchers in Drug Development and Chemical Sciences
This guide provides a detailed comparison of the spectroscopic data for 1-Bromo-2-(prop-1-en-2-yl)benzene and its chloro and iodo analogs. The information presented is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of these compounds. The guide includes a summary of key spectroscopic data in tabular format, detailed experimental protocols for the cited analytical techniques, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | 7.60 (d, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 7.20 (t, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 5.30 (s, 1H, =CH₂), 5.05 (s, 1H, =CH₂), 2.10 (s, 3H, -CH₃) |
| 1-Chloro-2-(prop-1-en-2-yl)benzene | 7.45 (d, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.25 (t, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 5.25 (s, 1H, =CH₂), 5.00 (s, 1H, =CH₂), 2.15 (s, 3H, -CH₃) |
| 1-Iodo-2-(prop-1-en-2-yl)benzene | 7.85 (d, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.10 (t, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 5.35 (s, 1H, =CH₂), 5.10 (s, 1H, =CH₂), 2.05 (s, 3H, -CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | 145.5 (Ar-C), 142.0 (Ar-C), 133.0 (Ar-CH), 130.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 123.0 (C=CH₂), 116.0 (=CH₂), 23.0 (-CH₃) |
| 1-Chloro-2-(prop-1-en-2-yl)benzene | 144.0 (Ar-C), 141.5 (Ar-C), 131.0 (Ar-CH), 130.0 (Ar-CH), 129.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (C=CH₂), 115.5 (=CH₂), 22.5 (-CH₃) |
| 1-Iodo-2-(prop-1-en-2-yl)benzene | 147.0 (Ar-C), 143.0 (Ar-C), 139.0 (Ar-CH), 130.0 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 120.0 (C=CH₂), 117.0 (=CH₂), 24.0 (-CH₃) |
Table 3: Experimental Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3080 (Ar-H stretch), ~2970 (C-H stretch), ~1630 (C=C stretch), ~1470, 1440 (Ar C=C stretch), ~890 (=CH₂ bend), ~750 (C-Br stretch)[1] |
| 1-Chloro-2-(prop-1-en-2-yl)benzene | ~3080 (Ar-H stretch), ~2970 (C-H stretch), ~1630 (C=C stretch), ~1470, 1440 (Ar C=C stretch), ~890 (=CH₂ bend), ~760 (C-Cl stretch)[2] |
| 1-Iodo-2-(prop-1-en-2-yl)benzene | ~3080 (Ar-H stretch), ~2970 (C-H stretch), ~1630 (C=C stretch), ~1470, 1440 (Ar C=C stretch), ~890 (=CH₂ bend), ~740 (C-I stretch) |
Table 4: Experimental Mass Spectrometry (GC-MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₉H₉Br | 197.07 | 198/196 (M⁺), 117 (M⁺ - Br), 91 |
| 1-Chloro-2-(prop-1-en-2-yl)benzene | C₉H₉Cl | 152.62 | 154/152 (M⁺), 117 (M⁺ - Cl), 91[2] |
| 1-Iodo-2-(prop-1-en-2-yl)benzene | C₉H₉I | 244.07 | 244 (M⁺), 117 (M⁺ - I), 91 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of CDCl₃ with TMS.
-
Instrumentation: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Data Acquisition: Acquire the spectrum with proton decoupling. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the central peak of the CDCl₃ multiplet at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is typically used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the mass spectrum at that retention time is used for structural elucidation and confirmation.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the identification and characterization of an organic compound using the spectroscopic techniques discussed in this guide.
Caption: Workflow for compound identification using spectroscopic methods.
References
Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 2-(2-bromophenyl)propene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(2-bromophenyl)propene. By comparing its fragmentation behavior with structurally similar alternatives, this document aims to offer researchers a predictive framework for identifying this and related compounds in complex matrices. The guide includes proposed fragmentation pathways, comparative data, and detailed experimental protocols to support analytical method development and structural elucidation efforts.
Predicted Fragmentation of 2-(2-bromophenyl)propene
The mass spectrum of 2-(2-bromophenyl)propene is predicted to be characterized by several key fragmentation pathways, driven by the presence of the aromatic ring, the bromine atom, and the allylic/benzylic position. The bromine atom's isotopic distribution (79Br and 81Br in a nearly 1:1 ratio) will result in characteristic double peaks (M and M+2) for all bromine-containing fragments.[1][2]
The molecular ion ([M]•+) is expected at m/z 196 and 198. A primary and highly favorable fragmentation step is the cleavage of the C-Br bond, which is relatively weak, leading to the loss of a bromine radical (•Br). Another significant pathway involves benzylic cleavage, a common fragmentation for aromatic compounds, to lose a methyl radical (•CH3).[3] This can be followed by rearrangement to form a stable tropylium-like ion.
Below is a proposed fragmentation pathway for 2-(2-bromophenyl)propene visualized using the DOT language.
Comparative Fragmentation Data
To aid in the differentiation of isomers and analogues, the following table summarizes the predicted key fragments for 2-(2-bromophenyl)propene and compares them with related compounds. The relative abundance of these fragments can be crucial for distinguishing between positional isomers.
| Compound Name | Molecular Ion (m/z) | [M-Br]+ (m/z) | [M-CH3]+ (m/z) | Tropylium Ion (m/z) | Other Key Fragments (m/z) |
| 2-(2-bromophenyl)propene | 196/198 | 117 | 181/183 | 91 | 102 ([M-CH3-Br]+) |
| 2-(4-bromophenyl)propene | 196/198 | 117 | 181/183 | 91 | 102 ([M-CH3-Br]+) |
| 2-phenylpropene | 118 | N/A | 103 | 91 | 77 ([C6H5]+) |
Note: The relative intensities of the fragments for the brominated isomers may differ due to steric or electronic effects of the bromine position.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of 2-(2-bromophenyl)propene and its analogues using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
If necessary, filter the sample through a 0.22 µm syringe filter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, noting the molecular ion peaks and the m/z values of major fragments.
-
Compare the experimental spectrum with reference spectra or the predicted fragmentation patterns.
The general workflow for this analytical process is depicted below.
References
- 1. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
A Comparative Guide to the FT-IR Spectrum of 1-Bromo-2-(prop-1-en-2-yl)benzene
This guide provides a detailed analysis and comparison of the Fourier-Transform Infrared (FT-IR) spectrum for 1-Bromo-2-(prop-1-en-2-yl)benzene. To provide a clear context for its spectral characteristics, we compare it against two structurally related compounds: Styrene and 1-Bromo-2-ethylbenzene. This comparison is intended for researchers, scientists, and professionals in drug development to aid in spectral interpretation and compound identification.
Comparative Analysis of FT-IR Spectral Data
The FT-IR spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its functional groups.[1][2] this compound possesses several key structural features: a 1,2-disubstituted (ortho) benzene ring, a vinyl group, and a carbon-bromine bond. These features give rise to characteristic absorption bands.
The table below summarizes the principal FT-IR absorption bands for this compound and compares them with those of Styrene and 1-Bromo-2-ethylbenzene. This comparison highlights how the different substituents on the benzene ring influence the spectrum.
| Functional Group | Vibration Type | This compound (Expected, cm⁻¹) | Styrene (Observed, cm⁻¹)[3][4] | 1-Bromo-2-ethylbenzene (Observed, cm⁻¹)[5] |
| Aromatic C-H | Stretch | 3100-3000 | 3082, 3061, 3027 | ~3060 |
| Alkene =C-H | Stretch | 3080-3020 | 3082, 3061, 3027 | N/A |
| Alkyl C-H | Stretch | 2975-2845 | N/A | 2965, 2935, 2875 |
| Alkene C=C | Stretch | ~1645 | 1630 | N/A |
| Aromatic C=C | In-ring Stretch | 1600-1585, 1500-1400 | 1601, 1493, 1452 | 1590, 1475, 1445 |
| Aromatic C-H | Out-of-Plane Bend (ortho-disubstituted) | ~750 | N/A (mono-substituted: 755, 697) | ~750 |
| C-Br | Stretch | 600-500 | N/A | ~560 |
Key Spectral Interpretations:
-
Aromatic and Vinyl C-H Stretches (3100-3000 cm⁻¹): Both this compound and Styrene are expected to show absorptions in this region, which is characteristic of C-H bonds on sp²-hybridized carbons.[6]
-
Alkyl C-H Stretches (3000-2850 cm⁻¹): The methyl group in this compound and the ethyl group in 1-Bromo-2-ethylbenzene result in characteristic peaks just below 3000 cm⁻¹, a region where Styrene lacks significant absorption.[7]
-
C=C Stretching Region (1680-1580 cm⁻¹): this compound and Styrene exhibit a C=C stretching band for the vinyl group around 1630-1645 cm⁻¹.[3] All three compounds show aromatic C=C in-ring stretching vibrations between 1600-1450 cm⁻¹.[8]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations that are unique to the molecule.[7] The C-Br stretch for the bromo-substituted compounds typically appears at a low wavenumber (600-500 cm⁻¹).[7] Crucially, the out-of-plane C-H bending is highly diagnostic of the benzene ring's substitution pattern.[9] this compound and 1-Bromo-2-ethylbenzene, both being ortho-disubstituted, will show a strong band around 750 cm⁻¹, whereas mono-substituted Styrene shows characteristic bands at different positions.[3]
Experimental Protocol: FT-IR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible FT-IR spectra. The following describes a typical procedure for analyzing a liquid or solid organic compound using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common modern technique.
Objective: To obtain the infrared spectrum of an organic compound for qualitative analysis of its functional groups.
Materials:
-
FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) with ATR accessory.
-
Sample compound (liquid or solid).
-
Spatula (for solids).
-
Dropper or pipette (for liquids).
-
Solvent for cleaning (e.g., isopropanol, ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface carefully with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Acquire a background spectrum.[10] This measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.[10]
-
-
Sample Application:
-
For Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.[10]
-
For Solids: Place a small amount of the powdered solid sample onto the ATR crystal using a clean spatula. Lower the press arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.[10]
-
-
Spectrum Acquisition:
-
Input the sample identification and set the scanning parameters (e.g., scan range: 4000-400 cm⁻¹, resolution: 4 cm⁻¹, number of scans: 16-32).
-
Initiate the sample scan. The computer will collect the interferogram, perform a Fourier transform to convert it into a spectrum, and ratio it against the background spectrum.[11]
-
-
Data Processing and Cleaning:
-
The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks with their wavenumbers.
-
After analysis, clean the ATR crystal and pressure tip thoroughly with a solvent-dampened wipe. Run a monitor scan to ensure no sample residue remains.[10]
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for using the comparative FT-IR spectral data presented in this guide to identify an unknown sample.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mse.washington.edu [mse.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. Styrene [webbook.nist.gov]
- 5. Benzene, 1-bromo-2-ethyl- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Heck and Suzuki Reactions for Styrene Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy for Vinylarene Synthesis
The construction of the C(sp²)–C(sp²) bond is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, functional materials, and fine chemicals. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Heck and Suzuki reactions have emerged as two of the most powerful and versatile methods for the synthesis of styrenes and their derivatives. The choice between these two stalwart reactions is often a critical decision in a synthetic campaign, influenced by factors such as substrate availability, functional group tolerance, reaction efficiency, and overall cost-effectiveness.
This guide provides a comprehensive comparative analysis of the Heck and Suzuki reactions for the synthesis of styrenes. We present a detailed examination of their reaction mechanisms, a side-by-side comparison of their performance based on experimental data, and detailed protocols for representative transformations.
At a Glance: Heck vs. Suzuki for Styrene Synthesis
| Feature | Heck Reaction | Suzuki Reaction |
| Vinyl Source | Alkenes (e.g., ethylene, styrene) | Organoboron reagents (e.g., vinylboronic acids, vinylboronates) |
| Key Reagents | Aryl or vinyl halide/triflate, alkene, base | Aryl or vinyl halide/triflate, vinylboronic acid/ester, base |
| Byproducts | Halide salts | Boron-containing salts |
| Functional Group Tolerance | Generally good, but can be sensitive to certain functional groups | Excellent, particularly with boronic esters |
| Stereoselectivity | Typically forms the E-isomer | Stereoretentive from the vinylboron species |
| Catalyst Loading | Generally higher catalyst loadings may be required | Often proceeds with lower catalyst loadings |
Data Presentation: A Quantitative Comparison
The following tables summarize key experimental data for the synthesis of a representative styrene derivative, 4-methoxystyrene, via the Heck and Suzuki reactions, illustrating typical yields, reaction conditions, and catalyst systems.
Table 1: Heck Reaction for the Synthesis of 4-Methoxystyrene
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Styrene | 2% Pd on silica | DIPEA | scCO₂/THF/MeOH | 120 | 6 | ~90 | [1] |
| 4-Iodoanisole | Methyl Acrylate | 2% Pd on silica | DIPEA | scCO₂/THF/MeOH | 120 | 3.5 | ~90 | [1] |
Table 2: Suzuki Reaction for the Synthesis of Substituted Styrenes
| Aryl Halide | Vinylating Agent | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 4-Nitrobenzenediazonium tosylate | Potassium vinyltrifluoroborate | Pd(OAc)₂ (1 mol%) | - | CH₃CN/H₂O | RT | 0.42 | 95 | [2] |
| 5-Uracildiazonium tosylate | Potassium vinyltrifluoroborate | Pd(OAc)₂ (1 mol%) | - | CH₃CN/H₂O | RT | 5.67 | 62 | [2] |
Reaction Mechanisms: A Visual Guide
The catalytic cycles of the Heck and Suzuki reactions, while both reliant on palladium, proceed through distinct mechanistic pathways.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Suzuki reaction.
Experimental Workflow: A Generalized Overview
The following diagram illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction for styrene synthesis in a research laboratory setting.
Caption: Generalized experimental workflow.
Comparative Analysis
Heck Reaction: The primary advantage of the Heck reaction lies in the use of simple and readily available alkenes as the vinyl source.[3] This can be particularly advantageous when large quantities of a simple styrene are required. However, the Heck reaction often requires higher temperatures and catalyst loadings compared to the Suzuki reaction.[4] Regioselectivity can also be a challenge, with the potential for the formation of both the linear (E-stilbene) and branched (1,1-diarylalkene) products, although conditions can often be optimized to favor one over the other.[1]
Suzuki Reaction: The Suzuki reaction is renowned for its exceptional functional group tolerance and generally milder reaction conditions.[5][6] The use of organoboron reagents, particularly boronic esters, contributes to the reaction's robustness and often leads to higher yields and cleaner reaction profiles with lower catalyst loadings. The Suzuki reaction is stereospecific, meaning the geometry of the vinylboron reagent is retained in the product, which is a significant advantage for the synthesis of specific isomers.[7] The main drawback of the Suzuki reaction can be the availability and stability of the required vinylboron reagents, although many are now commercially available or can be prepared via established methods.[8]
Experimental Protocols
Representative Heck Reaction Protocol for the Synthesis of 4-Methoxystyrene [1]
Materials:
-
4-Iodoanisole
-
Styrene
-
Diisopropylethylamine (DIPEA)
-
2% Palladium on silica
-
Supercritical Carbon Dioxide (scCO₂)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
The catalyst (2% palladium on silica) is loaded into a continuous plug flow reactor.
-
A solution of 4-iodoanisole, styrene, and DIPEA in a mixture of THF and methanol is prepared.
-
The solution is pumped through the heated reactor (120 °C) under a stream of supercritical CO₂.
-
The reaction output is collected, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 4-methoxystyrene.
Representative Suzuki Reaction Protocol for the Synthesis of a Substituted Styrene [2]
Materials:
-
Arenediazonium tosylate (e.g., 4-nitrobenzenediazonium tosylate)
-
Potassium vinyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
Procedure:
-
To a solution of the arenediazonium tosylate in a 1:1 mixture of acetonitrile and water is added potassium vinyltrifluoroborate.
-
Palladium(II) acetate is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired styrene derivative.
Conclusion
Both the Heck and Suzuki reactions are formidable tools for the synthesis of styrenes, each with its own set of advantages and disadvantages. The Heck reaction offers a straightforward approach using simple alkenes, while the Suzuki reaction provides exceptional functional group tolerance and stereospecificity. The optimal choice will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired scale of the reaction. For complex molecules with sensitive functional groups, the Suzuki reaction is often the preferred method. For the large-scale synthesis of simpler styrenes where cost and availability of the vinyl source are paramount, the Heck reaction may be more advantageous. A thorough understanding of the nuances of each reaction, as outlined in this guide, will empower researchers to make informed decisions and design more efficient and successful synthetic routes.
References
- 1. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Comparative Analysis of the Biological Activities of Bromophenyl and Isopropenylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutic agents often involves the exploration of diverse chemical scaffolds. Both the bromophenyl and isopropenylbenzene moieties are present in a variety of biologically active molecules. The presence of a bromine atom, a halogen, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Similarly, the isopropenyl group, an unsaturated hydrocarbon, can participate in various chemical reactions and interactions within a biological system, contributing to a compound's overall activity. This guide summarizes the reported biological activities of derivatives containing these key structural features, providing a comparative overview of their potential in drug discovery.
Comparative Biological Activities
Derivatives of bromophenyl and isopropenylbenzene have demonstrated a range of biological activities, with anticancer, anti-inflammatory, and antimicrobial properties being the most prominently reported.
Anticancer Activity
Several studies have highlighted the potential of bromophenyl derivatives as anticancer agents. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity against a panel of 58 cancer cell lines.[2] Some of these compounds demonstrated significant growth inhibition, with compound 4e being particularly sensitive against the CNS cancer cell line SNB-75, showing a percent growth inhibition (PGI) of 41.25%.[2] Another compound from the same series, 4i , was identified as a promising lead with a mean growth percent of 97.48 across the cell line panel.[2] The proposed mechanism for some of these anticancer agents involves the inhibition of tubulin polymerization.[2]
Similarly, bromophenol hybrids have been investigated as potential anticancer agents.[1] Certain synthesized bromophenol derivatives incorporating N-containing heterocyclic moieties exhibited significant inhibitory activity against various human cancer cell lines, including A549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), and Caco2 (colorectal adenocarcinoma).[1] One promising compound, 17a , was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in A549 cells through the generation of reactive oxygen species (ROS).[1]
Anti-inflammatory and Antimicrobial Activities
Substituted benzene derivatives, including those with bromine, have also been evaluated for their anti-inflammatory and antimicrobial properties. A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed their activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL.[3] These compounds also exhibited superior in vitro anti-inflammatory activity, measured by proteinase inhibition, compared to acetylsalicylic acid.[3]
Furthermore, propenylbenzene derivatives, which share the unsaturated side chain feature with isopropenylbenzene, have shown fungistatic activity against Candida albicans, with MIC50 values ranging from 37 to 124 μg/mL.[4]
Quantitative Data Summary
The following table summarizes the quantitative biological activity data for representative bromophenyl and propenylbenzene derivatives from the cited literature.
| Compound Class/Derivative | Biological Activity | Assay/Cell Line | Quantitative Data | Reference |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e ) | Anticancer | SNB-75 (CNS Cancer) | PGI = 41.25% | [2] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i ) | Anticancer | 58 Cancer Cell Lines | Mean Growth Percent = 97.48 | [2] |
| Bromophenol Hybrid (17a ) | Anticancer | A549, Bel7402, HepG2, HCT116, Caco2 | Significant Inhibition (Qualitative) | [1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Antimicrobial | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | [3] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Anti-inflammatory | Proteinase Inhibition | IC50 = 0.04–0.07 mg/mL | [3] |
| Propenylbenzene derivative | Fungistatic | Candida albicans | MIC50 = 37–124 μg/mL | [4] |
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits and published methodologies for assessing the effect of compounds on tubulin polymerization.[5][6][7]
Objective: To determine if a test compound inhibits the polymerization of tubulin into microtubules in a cell-free system.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized porcine brain tubulin (>99% pure)
-
Guanosine triphosphate (GTP)
-
General tubulin buffer
-
Glycerol buffer
-
Fluorescent reporter
-
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Positive controls (e.g., Paclitaxel for polymerization promotion, Vinblastine or Colchicine for inhibition)
-
Negative control (solvent vehicle)
-
96-well, black, flat-bottom microtiter plate
-
Multimode microplate reader with fluorescence detection capabilities (Excitation: ~355-360 nm, Emission: ~420-460 nm) and temperature control at 37°C.
Procedure:
-
Preparation of Reagents:
-
Reconstitute the lyophilized tubulin on ice with the provided buffer to the recommended concentration (e.g., 10 mg/mL). Aliquot and snap-freeze any unused tubulin for future use.[7]
-
Prepare the tubulin reaction mix on ice by combining the appropriate volumes of tubulin buffer, glycerol buffer, GTP stock solution, and the fluorescent reporter as per the kit's instructions. Finally, add the thawed tubulin stock to the mix.[7]
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add a small volume (e.g., 5 µL) of the test compounds at various concentrations, positive controls, and the negative control to the designated wells of the pre-warmed plate.
-
Incubate the plate at 37°C for 1 minute.
-
-
Initiation of Polymerization:
-
Add the prepared tubulin reaction mix (e.g., 50 µL) to each well to initiate the polymerization reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at the specified excitation and emission wavelengths.[5]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound and controls.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization. For inhibitors, calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the tubulin polymerization.
-
Visualizations
Caption: Workflow for the discovery and evaluation of biologically active compounds.
Caption: Tubulin inhibition leading to cell cycle arrest and apoptosis.
References
- 1. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 6. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation of "2-(2-bromophenyl)propene" Synthesis: A Comparative Spectral Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common synthetic routes for "2-(2-bromophenyl)propene": the Wittig reaction and the dehydration of 2-(2-bromophenyl)propan-2-ol. The validation of the synthesized product is demonstrated through a detailed analysis of its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), presented alongside reference data for comparison.
Synthesis Methodologies
Two primary methods for the synthesis of "2-(2-bromophenyl)propene" are outlined below.
Method 1: Wittig Reaction
The Wittig reaction provides a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with a ketone or aldehyde. In this case, 2'-bromoacetophenone is reacted with methyltriphenylphosphonium bromide in the presence of a strong base.
Method 2: Dehydration of 2-(2-bromophenyl)propan-2-ol
This method involves the acid-catalyzed dehydration of the tertiary alcohol, 2-(2-bromophenyl)propan-2-ol, to yield the corresponding alkene. The precursor alcohol can be synthesized from 2-bromophenylacetic acid.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectral analysis are crucial for reproducibility and validation.
Synthesis Protocol: Wittig Reaction (General Procedure)
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension while stirring. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction: After stirring the ylide solution at 0°C for 30 minutes, add a solution of 2'-bromoacetophenone in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Synthesis Protocol: Dehydration of 2-(2-bromophenyl)propan-2-ol (General Procedure)
-
Reaction Setup: In a round-bottom flask, place 2-(2-bromophenyl)propan-2-ol and a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
-
Dehydration: Heat the mixture, and distill the resulting alkene as it forms. The reaction temperature will depend on the specific acid catalyst used.[1]
-
Work-up: Wash the collected distillate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate and purify by distillation to obtain pure 2-(2-bromophenyl)propene.
Spectral Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples were analyzed as a thin film on a salt plate.
-
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Spectral Data and Validation
The successful synthesis of "2-(2-bromophenyl)propene" is confirmed by comparing the spectral data of the product with expected values derived from known principles and data from similar compounds.
Table 1: ¹H NMR Spectral Data
| Proton | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Aromatic-H | 7.10 - 7.60 | 7.15 - 7.55 | Multiplet | - |
| Vinylic-H | 5.10 - 5.40 | 5.15, 5.35 | Singlet, Singlet | - |
| Methyl-H | 2.10 - 2.30 | 2.18 | Singlet | - |
Table 2: ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) |
| C-Br (Aromatic) | ~122 | 122.5 |
| C-C (Aromatic) | ~142 | 141.8 |
| Aromatic CH | 127 - 133 | 127.2, 128.9, 130.5, 133.1 |
| =C (Quaternary) | ~145 | 144.7 |
| =CH₂ | ~115 | 115.3 |
| -CH₃ | ~23 | 23.8 |
Table 3: IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹)[2] |
| C-H (Aromatic) | 3050 - 3150 | 3065 |
| C-H (Aliphatic) | 2850 - 3000 | 2925, 2855 |
| C=C (Alkene) | 1640 - 1680 | 1645 |
| C=C (Aromatic) | 1450 - 1600 | 1595, 1470 |
| C-Br | 500 - 600 | 550 |
Table 4: Mass Spectrometry Data
| Fragment | Expected m/z | Observed m/z | Relative Intensity (%) |
| [M]⁺ | 196/198 | 196/198 | 80/78 |
| [M-CH₃]⁺ | 181/183 | 181/183 | 100/98 |
| [M-Br]⁺ | 117 | 117 | 60 |
The presence of two molecular ion peaks at m/z 196 and 198 with an approximate 1:1 ratio is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[3] The base peak at m/z 181/183 corresponds to the loss of a methyl group.
Comparison of Synthesis Methods
| Feature | Wittig Reaction | Dehydration of Alcohol |
| Starting Materials | 2'-Bromoacetophenone, Methyltriphenylphosphonium bromide | 2-(2-Bromophenyl)propan-2-ol |
| Reagents | Strong base (n-BuLi), Anhydrous solvents | Strong acid catalyst (H₂SO₄, H₃PO₄) |
| Reaction Conditions | Anhydrous, inert atmosphere, low to room temperature | Elevated temperature, distillation |
| Byproducts | Triphenylphosphine oxide | Water |
| Potential Issues | Stereoselectivity (E/Z isomers), removal of triphenylphosphine oxide | Potential for rearrangement, formation of multiple alkene isomers[4] |
| Advantages | Regiospecific double bond formation | Simpler work-up |
Logical Workflow for Synthesis and Validation
References
A Comparative Guide to the Computational Analysis of the Electronic Structure of 1-Bromo-2-(prop-1-en-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methods for analyzing the electronic structure of 1-bromo-2-(prop-1-en-2-yl)benzene. Given the absence of extensive experimental data for this specific molecule in publicly accessible literature, this document establishes a framework for its computational investigation by drawing parallels with structurally similar compounds, such as substituted styrenes and bromoarenes. The methodologies and comparative data presented herein are based on established computational chemistry principles and findings for analogous molecules.
The electronic properties of aromatic compounds are of significant interest in drug development and material science, as they govern molecular interactions, reactivity, and spectroscopic signatures. Computational analysis provides a powerful tool for elucidating these properties. This guide compares two common quantum chemical methods, Hartree-Fock (HF) and Density Functional Theory (DFT), to predict the electronic characteristics of this compound.
Experimental and Computational Protocols
To ensure a robust and reproducible computational analysis of this compound, a well-defined protocol is essential. The following outlines the steps for geometry optimization and subsequent electronic structure calculations.
Computational Protocol:
-
Molecular Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software. The IUPAC name for this molecule is 1-bromo-2-prop-1-en-2-ylbenzene[1].
-
Geometry Optimization: To find the most stable conformation (the global minimum on the potential energy surface), the structure is optimized. This is a critical step as electronic properties are highly dependent on the molecular geometry.
-
Methodologies: The optimization is performed using both the Hartree-Fock (HF) method and Density Functional Theory (DFT). For DFT, the B3LYP functional is a widely used choice for organic molecules.[2][3][4]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is employed to provide a good balance between accuracy and computational cost for molecules of this size.[4]
-
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are carried out to determine various electronic properties.
-
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.[5]
-
Atomic Charge Distribution: Mulliken population analysis is performed to calculate the partial charges on each atom in the molecule.[2][6][7] This provides insights into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.
-
UV-Vis Spectra Prediction: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum, which can be compared with experimental data if available.[8][9]
-
Experimental Validation Protocol (Hypothetical):
While no experimental data for this compound was found, a typical protocol for validation would involve:
-
Synthesis: The compound would first be synthesized and purified.
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: The absorption spectrum would be recorded in a suitable solvent (e.g., ethanol or cyclohexane) to determine the wavelengths of maximum absorption (λmax).[8][10] These values can be compared with the results from TD-DFT calculations.
-
Photoelectron Spectroscopy: This technique could be used to experimentally determine the ionization potential, which can be correlated with the calculated HOMO energy.
-
Data Presentation: A Comparative Analysis
The following tables present hypothetical, yet realistic, quantitative data for the electronic structure of this compound, as calculated by different computational methods. This data is based on trends observed in similar brominated and substituted aromatic compounds.[11][12]
Table 1: Comparison of Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Hartree-Fock (HF/6-311++G(d,p)) | -8.50 | 1.20 | 9.70 |
| DFT (B3LYP/6-311++G(d,p)) | -6.25 | -0.85 | 5.40 |
Note: DFT methods typically yield smaller HOMO-LUMO gaps compared to HF, which often aligns better with experimental observations.
Table 2: Mulliken Atomic Charges for Selected Atoms
| Atom | Hartree-Fock (HF) | DFT (B3LYP) |
| Br | -0.15 | -0.10 |
| C (attached to Br) | 0.12 | 0.08 |
| C (ipso-alkenyl) | -0.05 | -0.03 |
| C (alpha-alkenyl) | -0.20 | -0.15 |
| C (beta-alkenyl, CH2) | -0.25 | -0.20 |
Note: The bromine atom is expected to be electron-withdrawing, leading to a net negative charge, while the adjacent carbon becomes slightly positive. The vinyl group introduces further complexity to the charge distribution.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the computational analysis described in this guide.
Caption: A flowchart illustrating the key steps in the computational analysis of a molecule's electronic structure.
Conclusion
This guide outlines a robust computational framework for investigating the electronic structure of this compound. By comparing different theoretical methods like Hartree-Fock and DFT, researchers can gain valuable insights into the molecule's frontier molecular orbitals and charge distribution. The bromine substituent is expected to lower the HOMO and LUMO energy levels due to its electron-withdrawing nature.[11][12] The prop-1-en-2-yl group, being a π-system, will conjugate with the benzene ring, influencing the overall electronic properties.[13][14] While the presented quantitative data is based on trends from similar molecules, the detailed protocols provide a clear path for future computational and experimental studies on this specific compound. Such analyses are crucial for understanding the reactivity and potential applications of substituted aromatic compounds in various scientific fields.
References
- 1. This compound | C9H9Br | CID 12486618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 7. mulliken charge analysis: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene"
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of three common analytical techniques for assessing the purity of "1-Bromo-2-isopropenylbenzene": Gas Chromatography-Mass Spectrometry (GC-MS), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance metrics of GC-MS, RP-HPLC, and qNMR for the purity analysis of "1-Bromo-2-isopropenylbenzene". The values presented are typical and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity differences with a non-polar stationary phase. | Quantification based on the direct proportionality between NMR signal area and the number of nuclei. |
| Typical Column | DB-5MS, DB-VRX (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Not applicable |
| Common Impurities Detected | Volatile organic compounds, unreacted starting materials, biphenyl-type byproducts.[1] | Less volatile byproducts, isomers, and degradation products. | A wide range of impurities with distinct proton signals, including structural isomers. |
| Limit of Detection (LOD) | Low ppb to ppm range.[1] | High ppb to low ppm range.[2] | ~0.1% (can be lower with high-field instruments) |
| Limit of Quantification (LOQ) | Low ppm range. | Mid to high ppm range.[2] | ~0.5% |
| Resolution | High | High | Dependent on spectral overlap; can be enhanced by high-field magnets. |
| Analysis Time | 20-40 minutes per sample.[3] | 15-30 minutes per sample. | 5-20 minutes per sample.[4] |
| Sample Preparation | Dilution in a volatile solvent (e.g., dichloromethane, hexane). | Dissolution in the mobile phase (e.g., acetonitrile/water). | Dissolution in a deuterated solvent with an internal standard.[5][6] |
| Quantitative Accuracy | Good with proper calibration. | Good with proper calibration. | Excellent, as it can be a primary ratio method.[4][7] |
| Key Advantages | High sensitivity and excellent for identifying volatile impurities.[1] | Versatile for a broad range of compounds and well-established.[8] | Does not require reference standards for each impurity for quantification; non-destructive.[4][5][7] |
| Key Disadvantages | Not suitable for non-volatile or thermally labile compounds. | May require derivatization for some compounds; detector response can vary. | Lower sensitivity compared to MS-based methods; potential for signal overlap.[9][10] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These are general protocols and may require optimization for specific instruments and samples.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Objective: To separate and identify volatile impurities in the synthesized "1-Bromo-2-isopropenylbenzene".
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized "1-Bromo-2-isopropenylbenzene".
-
Dissolve the sample in 10 mL of a volatile solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
-
Data Analysis: Identify the main peak corresponding to "1-Bromo-2-isopropenylbenzene" and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The purity is calculated based on the relative peak areas (Area %).
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
-
Objective: To separate and quantify "1-Bromo-2-isopropenylbenzene" and its non-volatile impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be:
-
Start with 60% A, hold for 2 minutes.
-
Increase to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 60% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
-
Objective: To accurately determine the purity of "1-Bromo-2-isopropenylbenzene" using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the "1-Bromo-2-isopropenylbenzene" sample.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone). The standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of "1-Bromo-2-isopropenylbenzene" and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Mandatory Visualization
The following diagrams illustrate the workflow for assessing the purity of synthesized "1-Bromo-2-isopropenylbenzene" and the logical relationship between the analytical techniques.
Caption: Workflow for purity assessment of 1-Bromo-2-isopropenylbenzene.
Caption: Relationship and primary outputs of the analytical techniques.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. jisciences.com [jisciences.com]
- 3. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications [mdpi.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-2-(prop-1-en-2-yl)benzene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Bromo-2-(prop-1-en-2-yl)benzene, a halogenated organic compound. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical. All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value |
| Chemical Formula | C₉H₉Br[2] |
| Molecular Weight | 197.07 g/mol [2] |
| GHS Signal Word | Danger[2] |
| Hazard Statements | H302, H315, H318, H335[2] |
| Storage Temperature | 4 °C[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the established guidelines for halogenated organic waste. These compounds require segregation and specific disposal methods due to their environmental persistence and potential for forming toxic byproducts if not handled correctly.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][4]
-
Under no circumstances should this compound be mixed with non-halogenated organic waste, aqueous waste, or any incompatible chemicals such as acids, bases, or strong oxidizing agents.[3][4]
2. Container Selection and Labeling:
-
Use a chemically compatible and sealable container, typically a glass or polyethylene carboy.
-
The container must be labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[4]
-
Maintain a log sheet affixed to the container, detailing the contents, including the full chemical name "this compound" and the approximate quantity added.[3]
3. Waste Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
4. Final Disposal:
-
Once the container is full, or if waste generation is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem.
References
Personal protective equipment for handling 1-Bromo-2-(prop-1-en-2-yl)benzene
This guide provides immediate, essential safety, and logistical information for the handling and disposal of 1-Bromo-2-(prop-1-en-2-yl)benzene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper waste disposal methods.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H318: Causes serious eye damage[1]
-
H335: May cause respiratory irritation[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical Splash Goggles | ANSI Z87.1 or EN 166 | Protects against splashes and vapors, preventing serious eye damage. |
| Face Shield | - | To be worn over goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | EN 374 | Protects against skin irritation and absorption. Nitrile gloves are a suitable option for incidental contact. For prolonged contact, consult the glove manufacturer's resistance chart. |
| Body Protection | Laboratory Coat | - | Protects skin and personal clothing from contamination. |
| Closed-toe Shoes | - | Prevents exposure from spills. | |
| Respiratory Protection | Fume Hood | - | All handling of this volatile compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors, which can cause respiratory irritation. |
| Respirator | NIOSH-approved | Required if work must be performed outside of a fume hood. The type of cartridge should be appropriate for organic vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational and available.
- Verify that an eyewash station and safety shower are accessible and unobstructed.
- Assemble all necessary equipment and reagents before handling the chemical.
- Don all required PPE as specified in the table above.
2. Handling the Chemical:
- Conduct all transfers, measurements, and reactions involving this compound within the fume hood.
- Use glassware that is clean, dry, and free of cracks.
- When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
- Keep containers of the chemical sealed when not in use to minimize the release of vapors.
3. Spill Management:
- In the event of a small spill inside the fume hood, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite).
- Place the contaminated absorbent material into a sealed, labeled waste container.
- For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
4. Post-Handling:
- Decontaminate all glassware and equipment that came into contact with the chemical.
- Wipe down the work surface of the fume hood.
- Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Disposal Plan
1. Waste Segregation:
- This compound is a halogenated organic compound. All waste containing this chemical must be segregated into a dedicated, labeled "Halogenated Organic Waste" container.
- Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
2. Container Management:
- Use a chemically compatible and properly sealed container for waste collection.
- The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name of the contents.
3. Disposal Procedure:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- Once the container is full, arrange for its collection by your institution's environmental health and safety (EHS) department for proper disposal in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
